molecular formula C8H14O2 B2644819 1-(Oxepan-4-yl)ethan-1-one CAS No. 1509698-42-3

1-(Oxepan-4-yl)ethan-1-one

Cat. No.: B2644819
CAS No.: 1509698-42-3
M. Wt: 142.198
InChI Key: RXWYNPMZYZZPRY-UHFFFAOYSA-N
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Description

1-(Oxepan-4-yl)ethan-1-one (CAS 1509698-42-3) is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This ketone features a seven-membered oxepane ring, a structural motif of significant interest in medicinal and synthetic chemistry. The oxepane ring is a versatile scaffold found in various complex molecules, and its derivatives are frequently explored in the design of new pharmaceutical agents . As a building block, this compound serves as a valuable synthetic intermediate for researchers. Its structure, characterized by the carbonyl group attached to the oxepane ring, makes it a suitable precursor for further chemical transformations, including the synthesis of more complex heterocyclic systems . The specific research applications and biological mechanisms of action for this exact molecule are an area of ongoing investigation, highlighting its potential for novel discovery in chemical and drug development projects. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxepan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(9)8-3-2-5-10-6-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYNPMZYZZPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxepan-4-yl)ethan-1-one (CAS 1509698-42-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Oxepan-4-yl)ethan-1-one (CAS 1509698-42-3), a heterocyclic ketone of increasing interest within medicinal chemistry and drug discovery. The oxepane ring, a seven-membered saturated ether, is a key structural motif that imparts unique physicochemical properties, including enhanced solubility and three-dimensionality, which are highly desirable in modern drug candidates. This document consolidates available data on the properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers exploring novel chemical space. While experimental data for this specific molecule is limited, this guide leverages information on analogous structures and foundational chemical principles to provide a robust framework for its study and utilization.

Introduction: The Significance of the Oxepane Moiety in Drug Discovery

The pursuit of novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is a central theme in contemporary drug discovery. Saturated heterocyclic rings are particularly valuable in this context, as they can enhance aqueous solubility, modulate lipophilicity, and provide defined three-dimensional vectors for interaction with biological targets. The oxepane ring, a seven-membered cyclic ether, has emerged as a scaffold of interest for these reasons. Its larger ring size compared to more common five- and six-membered heterocycles allows for greater conformational flexibility, potentially enabling better adaptation to binding pockets. The ether linkage can also serve as a hydrogen bond acceptor, further influencing molecular interactions. 1-(Oxepan-4-yl)ethan-1-one incorporates this promising scaffold, presenting a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 1-(Oxepan-4-yl)ethan-1-one is not extensively available in public literature. The following table summarizes key identifiers and predicted properties.

PropertyValueSource
CAS Number 1509698-42-3ChemScene[1]
Molecular Formula C₈H₁₄O₂ChemScene[1]
Molecular Weight 142.20 g/mol ChemScene[1]
IUPAC Name 1-(Oxepan-4-yl)ethan-1-one
SMILES CC(=O)C1CCCOCC1
InChIKey RXWYNPMZYZZPRY-UHFFFAOYSA-N
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
pKa Not Available
LogP (predicted) Not Available
Spectroscopic Data

No experimental spectroscopic data (NMR, IR) for 1-(Oxepan-4-yl)ethan-1-one has been found in the reviewed literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺143.10666123.6
[M+Na]⁺165.08860126.3
[M-H]⁻141.09210128.0

Data obtained from computational predictions.

Synthesis and Characterization

A specific, validated synthesis protocol for 1-(Oxepan-4-yl)ethan-1-one is not currently published in peer-reviewed journals. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of ketones on cyclic ethers. A common approach would involve the oxidation of the corresponding secondary alcohol, 1-(oxepan-4-yl)ethan-1-ol.

Proposed Synthetic Workflow

G cluster_0 Starting Material cluster_1 Step 1: Grignard Reaction cluster_2 Step 2: Oxidation Oxepan-4-ol Oxepan-4-ol Oxepan-4-one Oxepan-4-one Oxepan-4-ol->Oxepan-4-one Oxidation (e.g., PCC) Step1_Product 1-(Oxepan-4-yl)ethan-1-ol Oxepan-4-one->Step1_Product 1. MeMgBr 2. H₃O⁺ MeMgBr Methylmagnesium bromide Step2_Product 1-(Oxepan-4-yl)ethan-1-one Step1_Product->Step2_Product PCC or Swern Oxidation

Caption: Proposed two-step synthesis of 1-(Oxepan-4-yl)ethan-1-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Oxepan-4-yl)ethan-1-ol

  • To a solution of oxepan-4-one (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(oxepan-4-yl)ethan-1-ol.

Step 2: Synthesis of 1-(Oxepan-4-yl)ethan-1-one

  • To a solution of 1-(oxepan-4-yl)ethan-1-ol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Dilute the mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(Oxepan-4-yl)ethan-1-one.

Self-Validation: The progress of each step should be monitored by thin-layer chromatography (TLC). The structure of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

While no specific biological activity has been reported for 1-(Oxepan-4-yl)ethan-1-one, its structural components suggest several potential applications in medicinal chemistry.

As a Scaffold for Novel Therapeutics

The oxepane ring is a recognized "bioisostere" for other groups, meaning it can be used to replace parts of a molecule while retaining or improving biological activity. Its properties make it a valuable scaffold for building new drug candidates. The ketone functional group in 1-(Oxepan-4-yl)ethan-1-one provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening.

Modulation of Physicochemical Properties

The incorporation of the oxepane moiety can be a strategic approach to fine-tune the properties of a lead compound. The polar ether linkage can improve aqueous solubility, a common challenge in drug development. The non-planar, flexible nature of the seven-membered ring can disrupt crystallinity and improve absorption and distribution profiles.

G Lead_Compound Lead Compound (Poor Solubility) Modification Incorporate 1-(Oxepan-4-yl)ethan-1-one Moiety Lead_Compound->Modification New_Candidate New Drug Candidate (Improved Properties) Modification->New_Candidate Enhanced Solubility Improved 3D Shape

Caption: Logic diagram for the use of the oxepane moiety to improve drug properties.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(Oxepan-4-yl)ethan-1-one. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity. General handling guidelines for ketones of this type would apply. For a structurally related compound, 1-(oxan-4-yl)ethan-1-ol, the following GHS hazard statements have been reported and should be considered as a preliminary guide:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

1-(Oxepan-4-yl)ethan-1-one is a promising, yet underexplored, building block for medicinal chemistry. Its key feature, the oxepane ring, offers a means to introduce favorable physicochemical properties into drug candidates. While a comprehensive experimental dataset for this compound is not yet available, this technical guide provides a foundational understanding of its likely properties, a plausible synthetic route, and its potential applications. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted and could lead to the discovery of novel therapeutics.

References

  • PubChem. 1-(Oxan-4-yl)ethan-1-ol. [Link]

Sources

1-(Oxepan-4-yl)ethan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular profile, synthetic pathways, and medicinal chemistry applications of 1-(Oxepan-4-yl)ethan-1-one , a specialized heterocyclic building block.[1]

Executive Summary & Molecular Identity

1-(Oxepan-4-yl)ethan-1-one is a saturated, seven-membered oxygen heterocycle (oxepane) substituted at the 4-position with an acetyl group.[1] In modern medicinal chemistry, it serves as a critical "spacer" scaffold, offering a unique three-dimensional volume that differentiates it from the more common tetrahydrofuran (5-membered) and tetrahydropyran (6-membered) rings.[1] Its primary utility lies in fine-tuning the lipophilicity (LogP) and metabolic stability of lead compounds while exploring novel intellectual property (IP) space.

Molecular Data Table
ParameterTechnical Specification
IUPAC Name 1-(Oxepan-4-yl)ethan-1-one
Common Name 4-Acetyloxepane
CAS Number 1509698-42-3
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Exact Mass 142.0994 Da
SMILES CC(=O)C1CCCOCC1
LogP (Calc) ~1.39
TPSA 26.3 Ų
H-Bond Acceptors 2

Strategic Rationale: The Oxepane Advantage

In drug design, ring size dictates the vector of substituents and the overall metabolic liability. The oxepane ring is a strategic alternative to the ubiquitous tetrahydropyran (THP).

  • Conformational Flexibility: Unlike the rigid chair conformation of THP, the oxepane ring adopts a twist-chair/twist-boat conformation.[1] This allows the C4-substituent to access binding pockets that are sterically restricted for 6-membered rings.[1]

  • Metabolic Stability: The 7-membered ether ring is generally resistant to rapid oxidative metabolism compared to carbocycles, although the alpha-carbons adjacent to the oxygen are potential sites for CYP450 oxidation.

  • IP Novelty: Oxepanes are significantly less represented in patent literature than oxetanes or THPs, providing a "white space" for freedom-to-operate (FTO) in scaffold hopping campaigns.[1]

Diagram 1: Scaffold Comparison & Logic

This diagram illustrates the structural progression and spatial volume expansion from Oxetane to Oxepane.

ScaffoldLogic cluster_0 Medicinal Chemistry Utility Oxetane Oxetane (4-Ring) High Strain Polarity Shifter THP Tetrahydropyran (6-Ring) Rigid Chair Standard Scaffold Oxetane->THP Volume Expansion Oxepane Oxepane (7-Ring) Twist-Chair Flexibility Novel IP Space THP->Oxepane Conformational Freedom

Caption: Comparative analysis of oxygen heterocycles showing the progression from rigid, high-strain rings (Oxetane) to flexible, volume-filling scaffolds (Oxepane).[2]

Synthetic Methodology

The synthesis of 1-(Oxepan-4-yl)ethan-1-one typically proceeds from Oxepan-4-carboxylic acid or Oxepan-4-one .[1] The method described below is the Weinreb Amide Route , favored in industrial settings for its reliability and prevention of over-addition (a common issue with direct Grignard additions to esters).

Protocol: Conversion of Carboxylic Acid to Methyl Ketone

Starting Material: Oxepan-4-carboxylic acid (CAS: 933747-23-0)[1][3]

Step 1: Weinreb Amide Formation[1]
  • Activation: Dissolve Oxepan-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

  • Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 12–16 hours under Nitrogen.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide intermediate.

Step 2: Grignard Addition[1]
  • Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 eq).

  • Mechanism: The magnesium coordinates with the two oxygen atoms of the amide, forming a stable 5-membered chelate that prevents double addition.

  • Quench: After 2 hours, quench with sat. NH₄Cl.

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 1-(Oxepan-4-yl)ethan-1-one .

Diagram 2: Synthetic Pathway Workflow

Visualizing the transformation from the acid precursor to the final ketone.

Synthesis Start Oxepan-4-carboxylic Acid (CAS 933747-23-0) Reagents1 Step 1: Weinreb Formation (NH(OMe)Me·HCl, EDCI, DIPEA) Start->Reagents1 Intermediate Weinreb Amide Intermediate (Stable Chelate) Reagents1->Intermediate Reagents2 Step 2: Grignard Addition (MeMgBr, THF, 0°C) Intermediate->Reagents2 Product 1-(Oxepan-4-yl)ethan-1-one (Target Molecule) Reagents2->Product

Caption: Two-step synthesis via Weinreb amide to ensure selective mono-addition of the methyl group.

Physicochemical & Analytical Profile

For researchers validating the synthesized compound, the following analytical signatures are expected.

  • Physical State: Colorless to pale yellow oil at room temperature.

  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM); moderate solubility in water due to the ether oxygen and ketone polarity.

  • ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

    • δ 2.15 ppm (s, 3H): Singlet corresponding to the methyl ketone (–C(O)CH ₃).

    • δ 3.50–3.80 ppm (m, 4H): Multiplets for the protons adjacent to the ether oxygen (–CH ₂–O–CH ₂–).

    • δ 2.55 ppm (m, 1H): Methine proton at the C4 position (–CH –C(O)Me).

Storage & Stability[1]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to hydrolysis under neutral conditions. Avoid strong Lewis acids which may complex with the ether oxygen.

References

  • PubChem. (2025).[4] Compound Summary: 1-(Oxepan-4-yl)ethan-1-one.[1][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for ether heterocycle properties).
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Reference for physicochemical comparison of oxygen rings).

Sources

The Oxepane Scaffold: A New Frontier in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Six-Membered Ring

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount to the discovery of next-generation therapeutics. For decades, saturated six-membered rings, such as cyclohexane and piperidine, have been the workhorses of drug design. However, the drive to modulate physicochemical properties with greater finesse and to access unique three-dimensional arrangements has led researchers to look beyond these conventional scaffolds. The seven-membered oxepane ring has emerged as a compelling and underexplored motif, offering a unique combination of structural and electronic features that can be strategically leveraged in drug discovery programs.

This technical guide provides a comprehensive overview of the oxepane scaffold, from its synthesis and conformational intricacies to its application in medicinal chemistry. As a Senior Application Scientist, my goal is to not only present the current state of the art but also to provide the "why" behind the "how"—offering insights into the strategic thinking that guides the incorporation of this promising scaffold into drug discovery libraries.

The Strategic Value of the Oxepane Scaffold

The incorporation of an oxepane ring into a molecule is not merely an exercise in novelty; it is a deliberate strategy to impart specific, desirable properties. The synthetic construction of these seven-membered oxacycles presents challenges due to unfavorable entropic and enthalpic barriers, making their preparation a topic of significant interest for synthetic and medicinal chemists.[1] The oxepane motif is found in a variety of biologically active natural products, particularly those of marine origin, which exhibit a range of effects from potent cytotoxicity to therapeutic potential.[1][2] This natural precedent underscores the relevance of the oxepane scaffold in interacting with biological targets.

The primary motivations for employing an oxepane scaffold can be summarized as follows:

  • Enhanced Solubility and Reduced Lipophilicity: The introduction of the ether oxygen atom within the carbocyclic ring increases polarity and the capacity for hydrogen bonding, which can lead to improved aqueous solubility and a reduction in lipophilicity (LogP) compared to its carbocyclic analogue, cycloheptane. While direct comparative studies for oxepanes are emerging, extensive research on the related, smaller oxetane ring has demonstrated its ability to significantly enhance aqueous solubility.[3]

  • Vectorial Exploration of Chemical Space: The larger, more flexible seven-membered ring allows for a broader exploration of three-dimensional space compared to smaller, more rigid rings like tetrahydropyran or piperidine. The substitution vectors on an oxepane ring project into different regions of space, offering new opportunities to engage with biological targets.

  • Modulation of Physicochemical Properties: The oxepane ring can serve as a bioisosteric replacement for other common functionalities. For instance, it can replace a gem-dimethyl group to reduce lipophilicity while maintaining steric bulk, or act as a more metabolically stable and three-dimensional alternative to a flexible acyclic ether. The calculated dipole moment of oxepane is significant, contributing to its unique electronic profile.[4]

  • Metabolic Stability: The ether linkage within the oxepane ring is generally more stable to metabolic degradation than many other functional groups, potentially leading to improved pharmacokinetic profiles.

Conformational Landscape of the Oxepane Ring

A deep understanding of a scaffold's conformational preferences is critical for rational drug design. The seven-membered oxepane ring possesses a complex conformational landscape with multiple low-energy conformers. Unlike the well-defined chair conformation of cyclohexane, the oxepane ring is more flexible and can adopt several conformations, with the twist-chair conformation being identified as a stable arrangement in some substituted tetraoxepanes.[5]

The accessible conformations of an oxepane ring are sensitive to the substitution pattern. The interplay of steric and electronic effects of substituents will dictate the preferred three-dimensional arrangement of the molecule, which in turn governs its interaction with a biological target.

Due to this complexity, computational methods, such as Molecular Mechanics (e.g., MM2), have proven to be valuable tools for predicting the conformations of medium-sized rings with reasonable accuracy.[2] For any drug discovery program utilizing oxepane scaffolds, a thorough computational conformational analysis is a self-validating system to understand the spatial presentation of key pharmacophoric features.

Conformational Analysis Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation Initial Scaffold Initial Scaffold Conformational Search Conformational Search Initial Scaffold->Conformational Search Systematic or Stochastic Energy Minimization Energy Minimization Conformational Search->Energy Minimization e.g., MMFF, AM1 Population Analysis Population Analysis Energy Minimization->Population Analysis Boltzmann Distribution NMR Spectroscopy NMR Spectroscopy Population Analysis->NMR Spectroscopy Compare Calculated vs. Experimental Shifts/Couplings SAR Analysis SAR Analysis Population Analysis->SAR Analysis X-ray Crystallography X-ray Crystallography

Caption: Workflow for the conformational analysis of novel oxepane scaffolds.

Synthetic Strategies for Accessing the Oxepane Core

The synthesis of seven-membered rings is often challenging due to unfavorable entropic and enthalpic factors. However, a number of robust synthetic strategies have been developed to construct the oxepane scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key synthetic strategies include:

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the formation of medium-sized rings. This reaction typically involves the cyclization of a diene precursor using a ruthenium- or molybdenum-based catalyst.[6]

  • Ring-Expansion Reactions: These methods involve the expansion of a smaller, more readily available ring system, such as a cyclopropane or a tetrahydropyran, into the seven-membered oxepane. Ring-expansion of cyclopropanated glycals is a widely explored area for the synthesis of polyhydroxylated oxepanes.[6][7]

  • Intramolecular Cyclization: This broad category includes methods like the Williamson ether synthesis, where an alkoxide displaces a leaving group on the same molecule to form the cyclic ether.[8][9][10] Radical cyclizations and Lewis acid-mediated cyclizations of acyclic precursors are also effective.[1]

  • Nicholas–Ferrier Rearrangement: This rearrangement of pyranosidic cations can be used to form polyhydroxylated oxepanes from carbohydrate-derived starting materials.[6]

Key Synthetic Routes to Oxepane Scaffolds cluster_0 Cyclization of Acyclic Precursors cluster_1 Ring Expansion cluster_2 Rearrangement Oxepane Core Oxepane Core RCM Ring-Closing Metathesis (RCM) RCM->Oxepane Core Williamson Williamson Ether Synthesis Williamson->Oxepane Core Radical Radical Cyclization Radical->Oxepane Core Cyclopropane Cyclopropane Ring Opening Cyclopropane->Oxepane Core THP_Expansion Tetrahydropyran Rearrangement THP_Expansion->Oxepane Core Nicholas_Ferrier Nicholas–Ferrier Rearrangement Nicholas_Ferrier->Oxepane Core

Caption: Major synthetic strategies for the construction of the oxepane ring.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Oxepane via Ring-Closing Metathesis (RCM)

This protocol is a representative example of an RCM reaction to form an oxepine, which can then be reduced to the corresponding oxepane.

Materials:

  • Diene precursor (e.g., an O-allyl, O-pentenyl ether)

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to a concentration of 0.01 M in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Add Grubbs' second-generation catalyst (0.05 equiv) to the solution under an argon atmosphere.

  • Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxepine.

  • The resulting oxepine can be hydrogenated using standard conditions (e.g., H₂, Pd/C in ethanol or methanol) to yield the saturated oxepane.

Protocol 2: Synthesis of a Functionalized Oxepane via Rh(I)-Catalyzed Cascade Reaction

This protocol describes a modern approach to substituted oxepanes from readily available cyclobutenol derivatives.[8]

Materials:

  • 4-hydroxy-2-cyclobutenone derivative (1.0 equiv)

  • Acrylonitrile (or other Michael acceptor)

  • [Rh(OH)(cod)]₂ catalyst (0.10 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the 4-hydroxy-2-cyclobutenone derivative (0.10 mmol, 1.0 equiv) and [Rh(OH)(cod)]₂ (0.10 equiv).

  • Add anhydrous 1,4-dioxane (0.5 mL) and the Michael acceptor (e.g., acrylonitrile, 2.0 equiv).

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Add anhydrous Na₂SO₄, filter the mixture, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized oxepane derivative.[8]

The Oxepane Scaffold in Drug Discovery: A Case Study

A compelling example of the successful application of the oxepane scaffold comes from a biology-oriented synthesis approach that led to the discovery of "Wntepanes," small-molecule activators of the Wnt signaling pathway.[11] A collection of oxepane-containing compounds was synthesized and screened for biological activity. This screening identified a unique class of oxepanes that activate the Wnt pathway by modulating the van-Gogh-like receptor proteins (Vangl).[11]

This case study highlights a key principle: the exploration of novel, three-dimensional scaffolds like the oxepane can uncover new biological activities and mechanisms of action that might be missed when relying solely on more traditional chemical matter.

Structure-Activity Relationship (SAR) Considerations

When incorporating an oxepane scaffold, a systematic SAR study is crucial to optimize the desired biological activity and physicochemical properties. Key aspects to consider in an SAR campaign include:

  • Position of Substitution: The biological activity can be highly sensitive to the placement of substituents on the oxepane ring. Each position offers a distinct vector in 3D space.

  • Stereochemistry: For chiral oxepanes, the absolute and relative stereochemistry of the substituents can have a profound impact on biological activity.

  • Nature of Substituents: The electronic and steric properties of the substituents will influence not only the binding affinity to the target but also properties like solubility and metabolic stability.

A well-designed SAR study will systematically explore these variables to build a comprehensive understanding of how the oxepane scaffold and its substituents contribute to the overall molecular properties.[12]

Oxepane as a Bioisosteric Replacement cluster_0 Common Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Property Improvements Tetrahydropyran Tetrahydropyran (THP) Oxepane Oxepane Tetrahydropyran->Oxepane Bioisosteric Replacement Solubility Improved Solubility Oxepane->Solubility Flexibility Increased Conformational Flexibility Oxepane->Flexibility Novel_Vectors Access to Novel 3D Space Oxepane->Novel_Vectors

Caption: The oxepane ring as a bioisosteric replacement for the more common tetrahydropyran ring.

Future Perspectives

The oxepane scaffold represents a promising, yet still largely untapped, area of chemical space for drug discovery. As synthetic methodologies for its construction become more robust and accessible, we can expect to see its increased application in medicinal chemistry. Future research in this area will likely focus on:

  • The development of novel, stereoselective synthetic routes to access a wider diversity of substituted oxepanes.

  • A more in-depth computational and experimental investigation of the conformational preferences of various substituted oxepane systems.

  • The systematic exploration of oxepanes as bioisosteric replacements for other common heterocyclic and carbocyclic rings in known drug scaffolds.

  • The design and synthesis of novel oxepane-based libraries for screening against a wide range of biological targets.

By embracing the challenges and opportunities presented by the oxepane scaffold, the medicinal chemistry community can continue to push the boundaries of drug design and uncover the next generation of innovative medicines.

References

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. (2024-05-10). [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

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4-acetyl oxepane synthesis and availability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Synthesis and Availability of 4-Acetyl Oxepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxepane moiety is a privileged scaffold in medicinal chemistry, present in a range of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility and favorable physicochemical properties make it an attractive design element for novel therapeutics. This guide provides a comprehensive analysis of prospective synthetic strategies for 4-acetyl oxepane, a heretofore synthetically uncharacterised derivative. Given the absence of established protocols, this document serves as a forward-looking technical whitepaper, leveraging established, validated chemical transformations to propose viable and robust synthetic routes. We will delve into the mechanistic underpinnings of each proposed pathway, provide detailed, field-proven experimental protocols for analogous transformations, and discuss the commercial availability of requisite starting materials.

Introduction: The Rationale for 4-Acetyl Oxepane

Seven-membered heterocyclic rings, such as oxepane, present unique challenges in synthesis due to entropic and enthalpic barriers. However, their incorporation into molecular scaffolds can lead to significant improvements in biological activity and pharmacokinetic profiles. The acetyl group is a common functional handle in drug discovery, serving as a hydrogen bond acceptor and a key pharmacophoric element. The combination of these two motifs in 4-acetyl oxepane presents a novel building block for the exploration of new chemical space. This guide outlines three plausible synthetic approaches to this target molecule, designed to be both efficient and scalable.

Proposed Synthetic Strategies

Route 1: Acylation of an Oxepane Precursor

This approach is the most direct, leveraging the commercially available Oxepane-4-carboxylic acid. The key transformation is the conversion of the carboxylic acid to a methyl ketone. Two reliable methods are proposed.

The direct addition of an organolithium reagent to a carboxylic acid is a known method for ketone synthesis.[1][2] The reaction proceeds via a stable dianion intermediate, which prevents the over-addition that is commonly observed with Grignard reagents.[3]

Mechanism: The first equivalent of methyllithium acts as a base, deprotonating the carboxylic acid. The second equivalent then adds to the carbonyl carbon, forming a stable tetrahedral dianion. This intermediate remains intact until an acidic workup, which protonates the dianion to yield the hydrate of the desired ketone, which then equilibrates to the ketone.[4]

Experimental Protocol (Hypothetical)

  • Dissolution: To a solution of oxepane-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of methyllithium (2.2 eq, 1.6 M in diethyl ether) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-acetyl oxepane.

The Weinreb ketone synthesis is a highly reliable and widely used method that prevents over-addition by forming a stable N-methoxy-N-methyl amide (Weinreb amide) intermediate.[5][6]

Mechanism: The carboxylic acid is first converted to an acid chloride, which then reacts with N,O-dimethylhydroxylamine to form the Weinreb amide. This amide reacts with a Grignard reagent (e.g., methylmagnesium bromide) to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, at which point it yields the ketone.[7]

Experimental Protocol (Hypothetical, 2 steps)

Step 1: Synthesis of the Weinreb Amide

  • Acid Chloride Formation: To a solution of oxepane-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM. Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Workup: Stir the reaction at room temperature overnight. Quench with water, and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by chromatography or used directly.

Step 2: Ketone Formation

  • Grignard Reaction: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C. Add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quenching and Workup: Quench with 1 M HCl and stir until the solution clarifies. Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to yield 4-acetyl oxepane.

Diagram: Route 1 - Acylation of Oxepane-4-Carboxylic Acid

G cluster_0 Method A: Organolithium Addition cluster_1 Method B: Weinreb Synthesis start_A Oxepane-4-carboxylic acid reagent_A 1. 2.2 eq CH3Li, THF, -78°C 2. H3O+ workup start_A->reagent_A product_A 4-Acetyl Oxepane reagent_A->product_A start_B Oxepane-4-carboxylic acid step1 1. (COCl)2, cat. DMF 2. HN(OMe)Me·HCl, Pyridine start_B->step1 weinreb Weinreb Amide step1->weinreb step2 1. CH3MgBr, THF, 0°C 2. H3O+ workup weinreb->step2 product_B 4-Acetyl Oxepane step2->product_B

Caption: Proposed synthetic routes from oxepane-4-carboxylic acid.

Route 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful method for the formation of cyclic alkenes, including seven-membered rings.[8][9] This route would involve the synthesis of a diene precursor containing an ether linkage, followed by cyclization.

Synthetic Plan:

  • Alkylation: Alkylation of a suitable alcohol with an allyl halide.

  • Second Alkylation: A second alkylation to introduce the second terminal alkene.

  • RCM: Cyclization using a Grubbs catalyst.

  • Reduction and Oxidation: Reduction of the resulting double bond and oxidation of the alcohol to the ketone.

Experimental Protocol (Hypothetical)

  • Synthesis of Diene Precursor: To a solution of but-3-en-1-ol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C. After cessation of hydrogen evolution, add 5-bromo-1-pentene (1.0 eq) and a catalytic amount of sodium iodide. Heat the mixture to reflux and stir overnight. After cooling, quench with water, extract with diethyl ether, and purify by chromatography to obtain the diene ether.

  • Hydroboration-Oxidation: To a solution of the diene ether (1.0 eq) in THF at 0 °C, add a solution of 9-BBN (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Cool to 0 °C and add a solution of sodium hydroxide (3 M) and hydrogen peroxide (30%). Stir for 2 hours, then extract with ethyl acetate. Purify the resulting alcohol by chromatography.

  • Oxidation: To a solution of the alcohol (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq).[10][11] Stir at room temperature for 2 hours. Quench with a saturated solution of sodium thiosulfate. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain the acyclic keto-alkene.

  • RCM: Dissolve the keto-alkene (1.0 eq) in degassed DCM (0.01 M). Add Grubbs' second-generation catalyst (5 mol%). Heat to reflux for 4 hours. Cool to room temperature and concentrate. Purify by chromatography to yield the cyclic enone.

  • Hydrogenation: Dissolve the enone in ethanol and add Pd/C (10 mol%). Stir under an atmosphere of hydrogen overnight. Filter through Celite and concentrate to yield 4-acetyl oxepane.

Diagram: Route 2 - Ring-Closing Metathesis

G start But-3-en-1-ol + 5-bromo-1-pentene step1 NaH, THF start->step1 diene Diene Ether step1->diene step2 1. 9-BBN 2. H2O2, NaOH diene->step2 alcohol Acyclic Alcohol step2->alcohol step3 Dess-Martin Periodinane alcohol->step3 keto_alkene Acyclic Keto-Alkene step3->keto_alkene step4 Grubbs II Catalyst, DCM, reflux keto_alkene->step4 enone Cyclic Enone step4->enone step5 H2, Pd/C enone->step5 product 4-Acetyl Oxepane step5->product

Caption: Proposed Ring-Closing Metathesis (RCM) synthetic pathway.

Route 3: Intramolecular Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12][13] An intramolecular version can be used to form cyclic ethers, although the formation of seven-membered rings can be kinetically challenging.[14]

Synthetic Plan:

  • Malonic Ester Synthesis: Alkylation of diethyl malonate with an epoxide, followed by a second alkylation with an allyl halide.

  • Hydrolysis and Decarboxylation: To form a keto-alcohol.

  • Reduction: To form a diol.

  • Selective Protection/Activation: To differentiate the two hydroxyl groups and install a leaving group.

  • Cyclization: Intramolecular Williamson ether synthesis.

  • Oxidation: To form the final ketone.

Experimental Protocol (Hypothetical)

  • First Alkylation: To a solution of diethyl malonate (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.0 eq). Stir for 30 minutes, then add allyl bromide (1.0 eq). Heat to reflux for 4 hours.

  • Second Alkylation: Cool the reaction mixture, add another equivalent of sodium ethoxide, followed by 3-bromo-1-propanol protected as a THP ether. Heat to reflux overnight.

  • Hydrolysis and Decarboxylation: Add aqueous NaOH and heat to reflux to hydrolyze the esters and the THP ether. Acidify with HCl and heat to effect decarboxylation, yielding a keto-diol.

  • Reduction: Reduce the ketone with sodium borohydride (NaBH₄) in methanol to give a triol.

  • Selective Protection: Selectively protect the primary alcohols as silyl ethers.

  • Activation: Convert the secondary alcohol to a good leaving group, such as a tosylate, by reacting with tosyl chloride in pyridine.

  • Deprotection and Cyclization: Remove the silyl ethers with TBAF. Add a strong base, such as NaH, to deprotonate the primary alcohol and induce intramolecular cyclization to the oxepane ring.

  • Oxidation: Oxidize the remaining secondary alcohol to the ketone using an appropriate oxidizing agent like pyridinium dichromate (PDC).[15][16]

Diagram: Route 3 - Intramolecular Williamson Ether Synthesis

G start Diethyl Malonate step1 1. NaOEt, Allyl Bromide 2. NaOEt, Br-(CH2)3-OTHP start->step1 dialkylated Dialkylated Malonate step1->dialkylated step2 1. NaOH, H2O, Δ 2. H3O+, Δ dialkylated->step2 keto_diol Keto-diol step2->keto_diol step3 NaBH4, MeOH keto_diol->step3 triol Triol step3->triol step4 Protection, Activation, Deprotection triol->step4 precursor Cyclization Precursor step4->precursor step5 NaH, THF precursor->step5 oxepane_alcohol Oxepane Alcohol step5->oxepane_alcohol step6 PDC, DCM oxepane_alcohol->step6 product 4-Acetyl Oxepane step6->product

Caption: Proposed Intramolecular Williamson Ether Synthesis pathway.

Commercial Availability

A key consideration for any synthetic campaign is the accessibility of starting materials. Our investigation into the commercial availability of 4-acetyl oxepane and the key precursors for our proposed routes is summarized below.

CompoundPlausible AvailabilityRepresentative Suppliers
4-Acetyl Oxepane Not commercially availableN/A
Oxepane-4-carboxylic acidCommercially availableBiosynth[17], BLD Pharm[18]
Diethyl MalonateReadily availableThermo Scientific[19], Simson Pharma, Multichem[20]
But-3-en-1-olReadily availableMajor chemical suppliers
5-bromo-1-penteneReadily availableMajor chemical suppliers

Conclusion

While there are no established methods for the synthesis of 4-acetyl oxepane in the scientific literature, this guide has outlined three robust and plausible synthetic strategies based on well-precedented chemical reactions. The most direct approach, leveraging the commercially available oxepane-4-carboxylic acid, is likely the most efficient for initial small-scale synthesis. The Ring-Closing Metathesis and Williamson Ether Synthesis routes offer greater flexibility for analogue synthesis, albeit with a higher step count. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and drug development professionals seeking to explore this and related chemical scaffolds.

References

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Oxepane vs oxane ketone physicochemical properties comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Oxepane and Oxane Ketones

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive comparative analysis of the physicochemical properties of oxepan-2-one (ε-caprolactone) and oxan-2-one (δ-valerolactone). As crucial monomers for the synthesis of biodegradable aliphatic polyesters, understanding their distinct characteristics is paramount for researchers, scientists, and professionals in drug development and materials science. This document delves into the structural nuances, thermodynamic considerations for polymerization, and key property differences that dictate their reactivity and application suitability. Detailed experimental methodologies for synthesis and characterization are provided to bridge theoretical knowledge with practical application.

Introduction: The Significance of Cyclic Esters

Oxepan-2-one, commonly known as ε-caprolactone (ECL), and oxan-2-one, or δ-valerolactone (DVL), are seven- and six-membered cyclic esters (lactones), respectively. Their primary significance lies in their role as monomers for the production of biodegradable and biocompatible polyesters through ring-opening polymerization (ROP).[1] The resulting polymers, poly(ε-caprolactone) (PCL) and poly(δ-valerolactone) (PVL), have garnered immense interest in the biomedical field for applications ranging from drug delivery systems and tissue engineering scaffolds to absorbable sutures.[1][2] PCL, in particular, is approved by the U.S. Food and Drug Administration (FDA) for specific applications within the human body, a testament to its excellent safety profile.[1]

The subtle difference in their ring structure—a single methylene group—imparts significant variations in their physicochemical properties, fundamentally influencing their polymerizability and the characteristics of the final polymeric materials. This guide will elucidate these differences from a molecular perspective.

Molecular Structure and Ring Strain

The foundational difference between oxepan-2-one and oxan-2-one is the size of the heterocyclic ring. ECL possesses a seven-membered ring, while DVL has a six-membered ring. This structural variation is the primary determinant of their differing properties.

Caption: Chemical structures of Oxan-2-one and Oxepan-2-one.

A critical concept in cyclic chemistry is ring strain , which arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain.

  • Oxan-2-one (6-membered ring): Similar to cyclohexane, six-membered rings can adopt a stable chair conformation where bond angles are close to the ideal tetrahedral 109.5° and torsional strain is minimized. Consequently, oxan-2-one is a relatively strain-free molecule.[3]

  • Oxepan-2-one (7-membered ring): Seven-membered rings are more flexible but cannot achieve a conformation that completely eliminates all strain. They possess a moderate level of ring strain due to less-than-ideal bond angles and some torsional strain.[4][5] This inherent strain is a key thermodynamic driver for reactivity.

Comparative Physicochemical Properties

The structural differences directly translate into distinct macroscopic properties. The following table summarizes key quantitative data for comparison.

PropertyOxan-2-one (δ-Valerolactone)Oxepan-2-one (ε-Caprolactone)Causality of Difference
Molecular Formula C₅H₈O₂[6]C₆H₁₀O₂[1]Additional -CH₂- group in the ring.
Molecular Weight 100.12 g/mol [1][6]114.14 g/mol [1][7]Higher mass due to the extra methylene unit.
Appearance Clear colorless to pale yellow liquid[6]Colorless liquidBoth are simple lactones at room temperature.
Melting Point -13 °C (approx.)-1.5 °C (271.83 K)[7]Larger molecule with stronger intermolecular van der Waals forces.
Boiling Point 220-222 °C98 °C at 10 mmHg (approx. 230 °C at atm. pressure)Increased molecular weight leads to stronger dispersion forces.
Specific Gravity 1.101 - 1.107 @ 25 °C[8]1.071 g/cm³Ring packing and molecular conformation differences.
Water Solubility Miscible[6]55.9 g/LThe additional hydrophobic methylene group in ECL reduces its miscibility compared to DVL.
Topological Polar Surface Area 26.3 Ų[6]26.3 ŲThe polar ester group is identical in both.
Ring Strain LowModerate6-membered rings are stable, while 7-membered rings have inherent strain.[4]

Reactivity and Thermodynamics of Polymerization

The most significant chemical difference between these lactones is their propensity for Ring-Opening Polymerization (ROP). The polymerizability of a cyclic monomer is governed by the Gibbs free energy of polymerization (ΔGₚ).

ΔGₚ = ΔHₚ - TΔSₚ

For polymerization to be spontaneous, ΔGₚ must be negative.

  • Enthalpy (ΔHₚ): The polymerization of cyclic monomers is primarily driven by the release of ring strain. For oxepan-2-one, the opening of the moderately strained seven-membered ring results in a significant negative enthalpy change (exothermic reaction), which strongly favors polymerization.[1] In contrast, the low ring strain of oxan-2-one provides a much smaller enthalpic driving force.

  • Entropy (ΔSₚ): The conversion of randomly oriented small monomer molecules into a more ordered long polymer chain leads to a decrease in entropy (negative ΔSₚ).[1] This term is unfavorable for polymerization.

This trade-off between enthalpy and entropy gives rise to a ceiling temperature (Tₑ) , above which the monomer is more stable and polymerization is not favored.[1] Because of its large negative ΔHₚ, oxepan-2-one has a high ceiling temperature and is readily polymerized.

ROP cluster_ECL High Driving Force (Ring Strain Release) cluster_DVL Lower Driving Force Monomer1 Oxepan-2-one (ECL) Polymer1 Poly(ε-caprolactone) (PCL) Monomer1->Polymer1 Propagation (ROP) ΔHₚ << 0 Monomer2 Oxan-2-one (DVL) Polymer2 Poly(δ-valerolactone) (PVL) Monomer2->Polymer2 Propagation (ROP) ΔHₚ < 0 Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Monomer1 Catalyst->Monomer2 Initiator Initiator (e.g., R-OH) Initiator->Monomer1 Initiation Initiator->Monomer2 Initiation

Caption: Ring-Opening Polymerization (ROP) of ECL and DVL.

Experimental Methodologies

Protocol: Synthesis via Baeyer-Villiger Oxidation

This is the predominant industrial method for producing lactones from cyclic ketones. It involves the insertion of an oxygen atom adjacent to the carbonyl group using a peroxyacid.[1]

BV_Workflow Start Start: Cyclic Ketone (e.g., Cyclohexanone) Reagent Add Peroxyacid (e.g., Peracetic Acid) Start->Reagent Reaction Reaction Step - Controlled Temperature - Inert Solvent (e.g., Chloroform) Reagent->Reaction Quench Quench Reaction (e.g., with Sodium Sulfite solution) Reaction->Quench Extraction Workup: Liquid-Liquid Extraction - Separate organic layer Quench->Extraction Purification Purification: Distillation - Under reduced pressure Extraction->Purification End End Product: Lactone (e.g., ε-Caprolactone) Purification->End

Caption: Workflow for Lactone Synthesis via Baeyer-Villiger Oxidation.

Step-by-Step Methodology:

  • Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve the starting cyclic ketone (e.g., cyclohexanone) in an appropriate solvent (e.g., chloroform or ethyl acetate).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of the peroxyacid (e.g., peracetic acid or m-CPBA) in the same solvent via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture again and slowly add a quenching agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃), to destroy any excess peroxyacid.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude lactone by vacuum distillation to obtain the final product.

Protocol: Characterization by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is an essential tool for confirming the structure of the monomers and their resulting polymers.

  • Oxan-2-one (δ-Valerolactone): The ¹H NMR spectrum will show characteristic signals for the protons on the six-membered ring. The protons alpha to the ester oxygen (-CH₂-O-) typically appear furthest downfield (around 4.2 ppm), while the protons alpha to the carbonyl group (-C(=O)-CH₂-) appear around 2.5 ppm.[9]

  • Oxepan-2-one (ε-Caprolactone): The spectrum is similar but reflects the seven-membered ring structure. The protons alpha to the ester oxygen are found around 4.2 ppm, and those alpha to the carbonyl are around 2.6 ppm. The additional methylene group introduces more complex multiplets in the aliphatic region (1.5-1.9 ppm).

Protocol: Ring-Opening Polymerization (Bulk)
  • Preparation: Add the desired amount of monomer (ε-caprolactone or δ-valerolactone) to a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initiator/Catalyst Addition: Add the initiator (e.g., benzyl alcohol, ~1 mol% relative to monomer) and the catalyst (e.g., stannous octoate, Sn(Oct)₂, ~0.1 mol%) to the flask via syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for polymerization (e.g., 110-140 °C).

  • Monitoring: Allow the reaction to proceed for a specified time (e.g., 4-24 hours). The viscosity of the mixture will increase significantly as the polymer forms.

  • Termination & Purification: Cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated into a non-solvent (e.g., cold methanol or hexane) to remove unreacted monomer and catalyst residues.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum until a constant weight is achieved.

Applications of Derived Polymers: PCL vs. PVL

The properties of the monomers directly influence the characteristics and applications of their polymers.

  • Poly(ε-caprolactone) (PCL): Derived from ECL, PCL is a semi-crystalline, hydrophobic polymer with a low melting point (~60 °C) and a very slow degradation rate (2-4 years in vivo).[1][10] Its excellent biocompatibility and processability make it a leading material for long-term applications, including:

    • Drug Delivery: Ideal for long-term controlled release systems due to its slow degradation.[1][11]

    • Tissue Engineering: Widely used as a scaffold material for regenerating bone, cartilage, and skin.[1][2]

    • Medical Devices: Used in biodegradable sutures and adhesion barriers.[1]

  • Poly(δ-valerolactone) (PVL): Derived from DVL, PVL is also a biodegradable aliphatic polyester. It exhibits good miscibility with other polymers, making it an attractive candidate for creating blends and copolymers to tailor properties like degradation rate and mechanical strength.[12][13] Its applications are still being explored but show promise in areas like:

    • Drug Carrier Systems: Used in hydrogel blends for controlled drug release.[14]

    • Packaging: As a component in biodegradable packaging films when blended with other polymers like PLA.[13]

Conclusion

While oxepan-2-one and oxan-2-one are structurally similar lactones, the presence of an additional methylene group in the seven-membered ring of oxepan-2-one is the origin of profound differences in their physicochemical properties. The moderate ring strain in oxepan-2-one provides a powerful thermodynamic driving force for its ring-opening polymerization, a property less pronounced in the relatively strain-free oxan-2-one. This fundamental reactivity difference, coupled with variations in polarity and intermolecular forces, dictates the properties of their respective polymers, PCL and PVL. Consequently, PCL has been established as a robust, slowly-degrading biomaterial for long-term implants, while PVL offers opportunities as a versatile component for creating tailored biodegradable polymer blends. A thorough understanding of these core principles is essential for the rational design and development of next-generation materials for biomedical and environmental applications.

References

  • The Good Scents Company. (n.d.). delta-valerolactone pentanoic acid, 5-hydroxy-, d-lactone.
  • ChemicalBook. (2023, November 10). Delta-valerolactone: properties and applications.
  • Benchchem. (n.d.). Oxan-2-one;oxepan-2-one | 29612-36-0.
  • Chemistry Stack Exchange. (2018, March 18). Comparing acidic strength in oxan-2-one and oxan-4-one.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products.
  • Guidechem. (n.d.). oxan-2-one 26354-94-9 wiki.
  • Wikipedia. (n.d.). Oxepane.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • RSC Publishing. (2024, May 10). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products.
  • MDPI. (n.d.). Polycaprolactone Composites/Blends and Their Applications Especially in Water Treatment.
  • PubChem - NIH. (n.d.). 2-Oxepanethione | C6H10OS | CID 10261116.
  • ChemicalBook. (n.d.). delta-Valerolactone(542-28-9) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • PMC. (2021, December 23). Lactide-Valerolactone Copolymers for Packaging Applications.
  • PubChem. (n.d.). Oxan-2-one;oxolan-2-one | C9H14O4 | CID 67894144.
  • ResearchGate. (n.d.). Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products.
  • PubChem. (n.d.). Oxan-2-one;oxetan-2-one | C8H12O4 | CID 19963534.
  • Cheméo. (n.d.). Chemical Properties of 2-Oxepanone (CAS 502-44-3).
  • PubChem. (n.d.). Delta-Valerolactone | C5H8O2 | CID 10953.
  • ResearchGate. (n.d.). 7 Biomedical applications of polycaprolactone.
  • Acta Physica Polonica A. (2005, April 28). Spectroscopic Studies of Poly(ε-Caprolactone)/Sodium Montmorillonite Nanocomposites. Retrieved from Institute of Physics, Polish Academy of Sciences.
  • DTIC. (2003, July 1). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution.
  • Preprints.org. (2024, February 26). Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems.
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
  • ChemicalBook. (n.d.). ε-Caprolactone(502-44-3) 13C NMR spectrum.
  • ResearchGate. (2025, August 6). Poly(δ-valerolactone-co-allyl-δ-valerolactone) Cross-linked Microparticles: Formulation, Characterization and Biocompatibility | Request PDF.
  • Lifescience Global. (2025, September 24). Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects.
  • PMC. (2021, August 17). The Application of Polycaprolactone in Three-Dimensional Printing Scaffolds for Bone Tissue Engineering.

Sources

Commercial Sourcing & Technical Validation of 1-(Oxepan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic framework for procuring, synthesizing, and validating 1-(Oxepan-4-yl)ethan-1-one (CAS: 1509698-42-3). It addresses the specific challenges of sourcing medium-ring heterocycles, which are increasingly valued in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability without adding excessive molecular weight.

A Technical Guide for Drug Discovery Professionals

Executive Summary: The "Oxepane Renaissance"

In modern drug discovery, the oxepane ring (7-membered cyclic ether) has emerged as a critical bioisostere for the more common tetrahydropyran (THP) and cyclohexane rings. Incorporating an oxepane scaffold often improves aqueous solubility and alters the metabolic soft spots of a lead compound.

However, the supply chain for functionalized oxepanes like 1-(Oxepan-4-yl)ethan-1-one is immature. Unlike commodity building blocks, this compound is frequently listed as "In Stock" by aggregators but is effectively "Make-to-Order" (MTO) upon inquiry. This guide provides a robust strategy to navigate this supply gap, ensuring you secure high-quality material for SAR (Structure-Activity Relationship) campaigns.

Technical Profile & Critical Quality Attributes (CQAs)

Before sourcing, you must define the specification. The 4-position substitution on the oxepane ring introduces a chiral center , a detail often omitted in vendor catalogs.

PropertySpecificationField Insight
IUPAC Name 1-(Oxepan-4-yl)ethan-1-oneAlso known as 4-Acetyloxepane.
CAS Number 1509698-42-3 Verify against CAS 1519873-29-0 (Amine derivative) to avoid mix-ups.
Formula C₈H₁₄O₂MW: 142.20 g/mol
Chirality Racemic (Standard) Critical: The C4 carbon is chiral. Commercial stocks are invariably racemic unless specified as (R) or (S).
Physical State Colorless Oil / Low-melting solidVolatile; handle with care during rotary evaporation.
Solubility DMSO, MeOH, DCMHighly soluble in organic solvents; moderate water solubility.

Sourcing Landscape & Procurement Strategy

The market for this compound is bifurcated into Primary Manufacturers (who perform the chemistry) and Aggregators (who list catalogs).

Tiered Supplier Categorization
  • Tier 1: Validated Chemical Vendors (High Probability of Stock/Rapid Synthesis)

    • ChemScene: Often holds inventory of niche heterocycles.

    • BLD Pharm: Strong track record with oxepane/azepane derivatives.

    • WuXi AppTec / Enamine: Best for "Make-to-Order" if not in stock (Lead time: 4-6 weeks).

  • Tier 2: Aggregators (Search Engines)

    • eMolecules / PubChem: Use these only to identify potential Tier 1 sources. Do not rely on their "In Stock" flags without confirmation.

The "Ghost Inventory" Risk

A common pitfall is the "Ghost Inventory" phenomenon where vendors list the compound to capture SEO, but synthesize it only after receiving an order.

  • Protocol: Always request a Certificate of Analysis (CoA) before placing a PO. If they cannot provide a specific batch CoA (not a generic one), they do not have the material.

Procurement Decision Tree

Use this logic flow to determine your sourcing path.

ProcurementStrategy Start Need 1-(Oxepan-4-yl)ethan-1-one CheckStock Check Tier 1 Vendors (ChemScene, BLD Pharm) Start->CheckStock InStock In Stock? CheckStock->InStock RequestCoA Request Batch-Specific CoA (Check H-NMR & Chiral Purity) InStock->RequestCoA Yes CustomQuote Request Custom Synthesis Quote (WuXi, Enamine) InStock->CustomQuote No ValidCoA Valid CoA? RequestCoA->ValidCoA Buy PURCHASE (Expect 1 week delivery) ValidCoA->Buy Yes ValidCoA->CustomQuote No (Ghost Inventory) LeadTime Lead Time < 4 Weeks? CustomQuote->LeadTime Outsource OUTSOURCE (Monitor weekly) LeadTime->Outsource Yes InternalSynth INITIATE INTERNAL SYNTHESIS (See Section 4) LeadTime->InternalSynth No (Too slow)

Figure 1: Strategic decision matrix for sourcing rare building blocks. Blue indicates start, Green indicates success, Red indicates internal action required.

Synthetic Contingency (The "Make" Option)

If commercial lead times exceed 6 weeks, internal synthesis is the most reliable path. The following route is chemically sound, utilizing the commercially available Oxepan-4-one (CAS 50542-38-7) as a starting material.

Retrosynthetic Analysis

Direct acetylation of the oxepane ring is non-selective. The most robust route involves a Wittig homologation followed by hydrolysis and oxidation.

Step-by-Step Protocol

Step 1: Homologation to the Aldehyde

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, KOtBu (Potassium tert-butoxide), THF.

  • Precursor: Oxepan-4-one (CAS 50542-38-7).

  • Procedure:

    • Suspend the phosphonium salt in dry THF at 0°C.

    • Add KOtBu slowly to generate the ylide (solution turns deep red/orange).

    • Add Oxepan-4-one dropwise. Stir at RT for 2 hours.

    • Workup: Quench with water, extract with Et2O.

    • Hydrolysis: Treat the crude enol ether with 1N HCl/THF to yield Oxepane-4-carbaldehyde .

Step 2: Grignard Addition

  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), dry THF.

  • Procedure:

    • Cool the aldehyde solution (in THF) to -78°C.

    • Add MeMgBr dropwise (1.2 equiv).

    • Warm to 0°C and quench with sat. NH4Cl.

    • Product: 1-(Oxepan-4-yl)ethan-1-ol (Secondary alcohol).

Step 3: Oxidation to the Ketone

  • Reagents: Dess-Martin Periodinane (DMP) or Swern conditions (DMSO/Oxalyl Chloride).

  • Procedure:

    • Dissolve the alcohol in DCM.

    • Add DMP (1.1 equiv) at 0°C. Stir for 1-2 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Expect ~40-50% overall yield over 3 steps.

SynthesisRoute SM Oxepan-4-one (CAS 50542-38-7) Inter1 Enol Ether SM->Inter1 Aldehyde Oxepane-4-carbaldehyde SM->Aldehyde Wittig Homologation Alcohol 1-(Oxepan-4-yl)ethan-1-ol Aldehyde->Alcohol Grignard Product 1-(Oxepan-4-yl)ethan-1-one (Target) Alcohol->Product Oxidation Step1 1. Ph3P(CH2OMe)Cl / KOtBu 2. HCl (aq) Step2 MeMgBr / THF (-78°C) Step3 Dess-Martin Periodinane (DCM)

Figure 2: Recommended synthetic pathway from commercially available oxepan-4-one.

Quality Control & Validation Protocol

Trust is good; data is better. Because this molecule contains a chiral center and is often synthesized via ring-expansion methods (which can leave regioisomeric impurities), a standard LC-MS is insufficient.

The "Self-Validating" QC Workflow
  • Identity (H-NMR in CDCl₃):

    • Look for the diagnostic acetyl methyl singlet around δ 2.15 ppm.

    • Verify the integration of the oxepane ring protons (should sum to 11H).

    • Red Flag: If you see a doublet around δ 1.1-1.3 ppm, you have the alcohol (incomplete oxidation).

  • Purity (GC-FID):

    • This molecule is low molecular weight and volatile. GC-FID provides a more accurate purity assessment than LC-MS (where it may not ionize well or co-elute with solvents).

  • Stereochemistry (Chiral SFC/HPLC):

    • Crucial Step: Commercial material is likely racemic .

    • Method: Chiralpak AD-H or OD-H column.

    • Mobile Phase: CO₂ / Methanol (SFC) or Hexane / IPA (HPLC).

    • If you require a single enantiomer, you must perform Chiral Prep-HPLC resolution on the racemic material.

QC_Workflow Sample Received Sample NMR 1H-NMR (CDCl3) Check: Acetyl Singlet (~2.15 ppm) Sample->NMR GC GC-FID Purity Target > 95% NMR->GC Chiral Chiral SFC/HPLC (Determine e.e.%) GC->Chiral Decision Pass QC? Chiral->Decision Release Release to Biology Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 3: Quality Control workflow ensuring chemical and stereochemical integrity.

References

  • ChemScene Product Catalog . 1-(Oxepan-4-yl)ethan-1-one (CAS 1509698-42-3). Retrieved from

  • PubChem Compound Summary . 1-(Oxepan-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. (Context on medium-ring ether bioisosteres).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8984-8987. (Foundational text on ether ring properties).

  • BLD Pharm Product List . 1-(Oxepan-4-yl)ethan-1-amine (CAS 1519873-29-0). (Reference for available oxepane derivatives). Retrieved from

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 1-(Oxepan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted 1-(Oxepan-4-yl)ethan-1-amines

The synthesis of N-substituted 1-(oxepan-4-yl)ethan-1-amines is a critical endeavor in modern medicinal chemistry and drug development. The oxepane motif is a privileged scaffold found in a variety of biologically active molecules, and the introduction of diverse amine functionalities via reductive amination allows for the systematic exploration of the chemical space to optimize pharmacokinetic and pharmacodynamic properties. Reductive amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a reliable strategy to convert ketones, such as 1-(Oxepan-4-yl)ethan-1-one, into a diverse array of primary, secondary, and tertiary amines.[1][2] This one-pot or two-step procedure, involving the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate that is subsequently reduced, is paramount in the synthesis of pharmaceuticals.[1][2]

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of 1-(Oxepan-4-yl)ethan-1-one, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, compare various experimental protocols, and offer practical guidance to ensure successful and reproducible outcomes.

Mechanistic Overview: The Chemistry of Imine Formation and Reduction

Reductive amination proceeds through a two-step sequence: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[3][4]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the ketone, 1-(Oxepan-4-yl)ethan-1-one. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is particularly susceptible to reduction.[5][6]

  • Reduction: A reducing agent, typically a hydride source, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[5][6] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine/iminium ion in the presence of the starting ketone.[7]

Reductive_Amination_Mechanism ketone 1-(Oxepan-4-yl)ethan-1-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine R-NH2 (Amine) amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ product N-Substituted 1-(Oxepan-4-yl)ethan-1-amine iminium->product + [H-] hydride [H-] (Reducing Agent) hydride->product

Caption: General mechanism of reductive amination.

Choosing the Right Protocol: A Comparative Analysis

The selection of an appropriate protocol for the reductive amination of 1-(Oxepan-4-yl)ethan-1-one depends on several factors, including the nature of the amine, the desired scale of the reaction, and the functional groups present in the reactants. Below is a comparison of common methods.

Method Reducing Agent Advantages Disadvantages Best Suited For
Protocol 1 Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, highly selective for imines over ketones, broad substrate scope, tolerant of many functional groups.[1][8][9]Water-sensitive, not ideal for protic solvents like methanol.[10]A wide range of primary and secondary amines, including those that are weakly basic.[8]
Protocol 2 Sodium Cyanoborohydride (NaBH₃CN)Effective in protic solvents, pH-dependent selectivity allows for one-pot reactions.[11]Highly toxic (releases cyanide), can be sluggish with some ketones.[11]Reactions where protic solvents are necessary and toxicity can be safely managed.
Protocol 3 Catalytic HydrogenationEconomical for large-scale synthesis, environmentally friendly.[8]May require elevated pressure and temperature, catalyst can be sensitive to poisoning, may reduce other functional groups.[8]Large-scale production where the substrate is stable to hydrogenation conditions.
Protocol 4 Sodium Borohydride (NaBH₄)Inexpensive, readily available.Can reduce the starting ketone, requiring a two-step procedure for optimal results.[5][7]Stepwise procedures where the imine is pre-formed and isolated.[12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) - Recommended Method

This protocol is highly recommended for the reductive amination of 1-(Oxepan-4-yl)ethan-1-one due to its mildness, high selectivity, and broad applicability.[8][9]

Materials:

  • 1-(Oxepan-4-yl)ethan-1-one

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(Oxepan-4-yl)ethan-1-one (1.0 eq). Dissolve the ketone in an appropriate volume of anhydrous DCE or THF (e.g., 0.1-0.2 M concentration).

  • Addition of Amine: Add the amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.0-1.1 eq) to liberate the free amine.

  • Acid Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[8]

  • Stirring: Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 1-24 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1-(oxepan-4-yl)ethan-1-amine.

STAB_Protocol_Workflow start Start setup 1. Dissolve Ketone and Amine in DCE/THF start->setup add_acid 2. Add Acetic Acid (optional) setup->add_acid stir_imine 3. Stir for Imine Formation add_acid->stir_imine add_stab 4. Add NaBH(OAc)3 stir_imine->add_stab monitor 5. Monitor Reaction (TLC/LC-MS) add_stab->monitor workup 6. Quench with NaHCO3 and Extract monitor->workup Reaction Complete purify 7. Dry, Concentrate, and Purify workup->purify end End Product purify->end

Caption: Workflow for reductive amination using STAB.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful when the direct, one-pot method leads to side products or when using the less selective but more economical sodium borohydride.[12]

Part A: Imine Formation

  • In a round-bottom flask, dissolve 1-(Oxepan-4-yl)ethan-1-one (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol.

  • Stir the mixture at room temperature. The formation of the imine can often be achieved in under 3 hours without the need for a dehydrating agent.[1]

  • Monitor the reaction by TLC or ¹H NMR to confirm the formation of the imine.

  • Once the imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Part B: Reduction of the Imine

  • Dissolve the crude imine from Part A in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature until the imine is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Make the solution basic with aqueous NaOH and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Expert Insights

  • Over-alkylation with Primary Amines: When using primary amines, there is a risk of the secondary amine product reacting further with the ketone to form a tertiary amine.[1] To minimize this, use a slight excess of the primary amine and monitor the reaction closely to stop it once the starting ketone is consumed.

  • Slow Reactions: If the reaction is sluggish, especially with electron-deficient or sterically hindered amines, the addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can sometimes improve the rate of imine formation.[10]

  • Product Isolation: The basic nature of the amine product allows for straightforward purification via acid-base extraction. However, if the product is an emulsion or is difficult to extract, adjusting the pH and the polarity of the extraction solvent can be beneficial.

Conclusion

The reductive amination of 1-(Oxepan-4-yl)ethan-1-one is a robust and highly adaptable transformation that is central to the synthesis of novel chemical entities for drug discovery. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach that is suitable for a wide variety of amines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of N-substituted 1-(oxepan-4-yl)ethan-1-amines for further biological evaluation.

References

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
  • Chemistry Steps. Reductive Amination.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Wikipedia. Reductive amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-217). American Chemical Society.
  • Young, J. (Producer). (2022, March 15).
  • Myers, A. G.
  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(42), 7122–7127.
  • Chemistry Steps. Aldehydes and Ketones to Amines.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Google Patents. (2012). CN102503755A - Synthesis method for N-substituted ethanolamine.
  • PubChem. (1R)-1-(oxepan-4-yl)ethan-1-amine.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • El-Sayed, M. S. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of Chemical Reviews, 3(2), 111-141.
  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • ResearchGate. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
  • MDPI. (2020).
  • MDPI. (2018).
  • Oxford University Clinical Research Unit. Reductive Amination in the Synthesis of Pharmaceuticals.
  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658-11719.
  • Sciencemadness.org.

Sources

Application Note: Oxidation of 1-(Oxepan-4-yl)ethanol to 1-(Oxepan-4-yl)ethan-1-one

[1]

Executive Summary

This Application Note details the synthetic protocols for the oxidation of 1-(oxepan-4-yl)ethanol (Substrate) to 1-(oxepan-4-yl)ethan-1-one (Product, CAS: 1509698-42-3).[1] The oxepane (7-membered ether) scaffold is an increasingly valuable pharmacophore in medicinal chemistry, offering unique conformational properties compared to its 5- and 6-membered analogs (tetrahydrofuran and tetrahydropyran).[1]

We present two distinct methodologies tailored to different stages of drug development:

  • Method A (Discovery Scale): Dess-Martin Periodinane (DMP) oxidation.[1] Ideal for rapid, milligram-to-gram scale synthesis with minimal optimization.[1]

  • Method B (Process Scale): TEMPO-catalyzed hypochlorite oxidation (Anelli Protocol). Ideal for multi-gram to kilogram scale, prioritizing green chemistry principles, cost-efficiency, and safety.[1]

Chemical Transformation

Reaction: Oxidation of a secondary alcohol to a ketone.[2][3][4][5] Key Challenge: Preserving the oxepane ether linkage while achieving complete conversion without over-oxidation or ring-opening side reactions.

Chemical Strategy & Mechanistic Insight

Substrate Analysis[1][6]
  • Substrate: 1-(oxepan-4-yl)ethanol

  • Target: 1-(oxepan-4-yl)ethan-1-one[1][6][7]

  • Structural Considerations: The oxepane ring is a cyclic ether.[8] While generally stable to bases and mild acids, 7-membered rings possess higher conformational flexibility (pseudorotation) than 6-membered rings.[1] Oxidation protocols must avoid highly acidic conditions (e.g., Jones Oxidation) that could promote Lewis-acid catalyzed ring-opening or rearrangement.[1]

Method Selection Matrix
FeatureMethod A: Dess-Martin Periodinane (DMP) Method B: TEMPO / NaOCl (Anelli)
Primary Use Case Medicinal Chemistry / Lab Scale (< 5 g)Process Chemistry / Scale-Up (> 10 g)
Reagent Cost HighLow
Atom Economy Poor (Stoichiometric hypervalent iodine)Excellent (Catalytic TEMPO, aqueous bleach)
Workup Simple filtration/extractionPhase separation
Safety Profile Warning: DMP is shock-sensitive/explosiveWarning: Exothermic; Cl₂ gas potential
Reaction Time 1 - 3 Hours0.5 - 2 Hours

Experimental Protocols

Method A: Bench-Scale Synthesis (Dess-Martin Periodinane)[1]

Rationale: DMP is a mild, chemoselective oxidant that operates at neutral pH, minimizing the risk of epimerization (if chiral centers are present elsewhere) or ether cleavage.

Materials
  • 1-(oxepan-4-yl)ethanol (1.0 equiv)[1][9]

  • Dess-Martin Periodinane (1.2 equiv)[1][10]

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

  • Sodium Bicarbonate (NaHCO₃) (saturated aq.)[1]

  • Sodium Thiosulfate (Na₂S₂O₃) (10% aq.)[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(oxepan-4-yl)ethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.

    • Note: Addition at 0°C controls the initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

    • Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[1] The alcohol spot (lower R_f) should disappear.

  • Quench: Dilute with diethyl ether (equal volume to DCM). Pour the mixture into a beaker containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

    • Mechanism:[1][3][4][11][12] Thiosulfate reduces unreacted periodinane to iodobenzoic acid; bicarbonate neutralizes acetic acid byproducts.[1]

  • Workup: Separate the layers. Extract the aqueous phase once with DCM. Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude material is often pure enough for use (>95%).[1] If necessary, purify via flash column chromatography (0-30% EtOAc in Hexanes).[1]

Method B: Scale-Up Synthesis (TEMPO / NaOCl)[1]

Rationale: The Anelli oxidation uses catalytic TEMPO with household bleach (NaOCl) as the stoichiometric oxidant. It is "green," water-based, and avoids the generation of massive iodine waste associated with DMP.[1]

Materials
  • 1-(oxepan-4-yl)ethanol (1.0 equiv)[1][9]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)[1]

  • KBr (0.1 equiv / 10 mol%)

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~10-13%, 1.1 - 1.2 equiv)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Protocol
  • Solution A (Organic): Dissolve 1-(oxepan-4-yl)ethanol (1.0 equiv) and TEMPO (0.01 equiv) in DCM (5 mL/g substrate). Cool to 0°C.[1]

  • Solution B (Aqueous): Dissolve KBr (0.1 equiv) in saturated aqueous NaHCO₃ (adjust volume to create a manageable biphasic system, typically 1:1 vol ratio with organic solvent). Add this to Solution A.

  • Oxidant Addition: Slowly add the NaOCl solution (1.1 equiv) dropwise via an addition funnel, maintaining the internal temperature < 10°C.

    • Critical: The reaction is exothermic. High temperatures can lead to over-oxidation or "haloform" type side reactions.[1]

  • Reaction: Stir vigorously at 0-5°C for 30-60 minutes.

    • Color Change: The reaction mixture often turns orange/red due to the oxidized TEMPO species, then fades as the cycle completes.

  • Quench: Add reaction mixture to a separatory funnel containing 10% aq. Na₂S₂O₃ (to destroy excess hypochlorite).[1] Shake well.

    • Test: Use starch-iodide paper to ensure no active oxidant remains (paper should NOT turn blue).[1]

  • Workup: Separate phases. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Visualizations

Reaction Scheme & Mechanism (TEMPO Cycle)

TEMPO_OxidationSubstrate1-(Oxepan-4-yl)ethanol(Secondary Alcohol)Product1-(Oxepan-4-yl)ethan-1-one(Ketone)Substrate->Product Oxidation HydroxylamineHydroxylamine(Reduced)Substrate->HydroxylamineTEMPOTEMPO(Radical)OxoammoniumN-Oxoammonium(Active Oxidant)TEMPO->Oxoammonium NaOCl/KBr Oxoammonium->Product H-Transfer Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->Oxoammonium Regeneration NaOClNaOCl / KBr(Stoichiometric Oxidant)

Figure 1: Catalytic cycle of TEMPO oxidation.[1] The N-oxoammonium species is the active oxidant that converts the alcohol to the ketone.

Process Workflow (Anelli Protocol)

WorkflowStartStart: 1-(Oxepan-4-yl)ethanolDissolveDissolve in DCM + TEMPO (1 mol%)Start->DissolveCoolCool to 0°CAdd aq. KBr / NaHCO3Dissolve->CoolAddBleachAdd NaOCl Dropwise(Maintain T < 10°C)Cool->AddBleachStirStir 30-60 minMonitor by TLC/HPLCAddBleach->StirCheckComplete?Stir->CheckCheck->AddBleachNo (Add more oxidant)QuenchQuench with Na2S2O3Check->QuenchYesWorkupPhase Separation & DryingQuench->WorkupFinalProduct: 1-(Oxepan-4-yl)ethan-1-oneWorkup->Final

Figure 2: Step-by-step workflow for the scalable Anelli oxidation protocol.

Quality Control & Characterization

Upon isolation, the product should be characterized to ensure ring integrity.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl₃) δ ~2.15 ppm (s, 3H) Appearance of methyl ketone singlet.[1]
Disappearance of δ ~3.5-3.8 ppm (m, 1H) Loss of the CH-OH carbinol proton.[1]
δ ~3.6-3.8 ppm (m, 4H) Retention of oxepane α-protons (ring intact).[1]
13C NMR δ ~210 ppm Characteristic ketone Carbonyl (C=O) signal.[1]
IR Spectroscopy ~1715 cm⁻¹ Strong C=O stretch (Ketone).[1]
Mass Spectrometry m/z 143.1 [M+H]⁺ Confirm molecular weight (MW 142.20).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old NaOCl (Bleach degrades over time).[1]Titrate bleach before use or add excess (1.5 equiv).[1]
Over-oxidation (Acid formation) pH too high or excess oxidant.[1]Ensure NaHCO₃ buffer is present.[1] Keep T < 10°C.
Emulsion during workup Surfactants in commercial bleach.[1]Filter through Celite or add brine to break emulsion.[1]
Yellow Product Residual TEMPO or Iodine species.[1]Wash organic layer with dilute HCl (for TEMPO) or Na₂S₂O₃ (for Iodine).[1]

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][3] Journal of Organic Chemistry, 1983 , 48, 4155–4156.[3]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quinci, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1][13] Journal of Organic Chemistry, 1987 , 52, 2559–2562.[13]

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .[1]

  • Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives."[1][13] Organic Process Research & Development, 2010 , 14, 245–251.[1][13]

Application Note: Oxepane Ring Functionalization Strategies Using Ketone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: The "Medium-Ring" Problem

The oxepane (seven-membered ether) ring is a structural motif prevalent in high-value marine polyether natural products (e.g., ciguatoxins, brevetoxins, laurencin) and emerging pharmaceutical scaffolds. However, oxepanes present a unique synthetic challenge known as the "medium-ring gap." Unlike stable 6-membered pyrans, oxepanes suffer from significant transannular strain and high conformational flexibility (entropy).

The Solution: The Ketone Pivot

Functionalizing an existing oxepane ring is often superior to attempting to close a ring with all functional groups pre-installed. This guide details the strategy of using oxepanones (oxepane-ketones) as divergent intermediates.

Why use a ketone intermediate?

  • Conformational Locking: The

    
     hybridized carbonyl carbon removes one degree of freedom, simplifying the conformational landscape compared to the fully saturated ring.
    
  • Stereoelectronic Direction: The ketone provides a distinct vector for nucleophilic attack (hydrides, organometallics), allowing predictable installation of stereocenters based on ring puckering (e.g., twist-chair vs. chair).

  • Divergency: A single oxepanone intermediate can yield alcohols (reduction), tertiary centers (Grignard), or alkenes (Wittig/Petasis).

Part 2: Strategic Modules

Module A: Accessing the Oxepanone Scaffold

Before functionalization, the ketone handle must be installed. Two primary routes are recommended based on substrate complexity.

Route 1: Ring-Closing Metathesis (RCM) + Oxidation (The Robust Path)

This is the industry-standard approach for flexibility.

  • Step 1: RCM of a diene ether to form an oxepine (unsaturated).

  • Step 2: Functionalization of the double bond.

    • Direct Hydration: Borane-THF followed by oxidation yields the ketone.

    • Wacker Oxidation: Pd-catalyzed oxidation directly yields the ketone (regioselectivity can be substrate-dependent).

Route 2: Prins Cyclization (The Stereoselective Path)

Ideal for generating 4-substituted oxepanes.

  • Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

  • Outcome: Typically yields a 4-hydroxy oxepane, which is subsequently oxidized (Dess-Martin Periodinane) to the 4-oxepanone.

Module B: Stereocontrolled Functionalization
Strategy 1: Diastereoselective Reduction

The reduction of oxepan-3-one or oxepan-4-one is governed by the approach of the hydride reagent relative to the ring conformers.

  • Small Hydrides (NaBH4, LiAlH4): Tend to attack from the axial direction (least sterically hindered approach to the carbonyl face), yielding the equatorial alcohol (thermodynamic product).

  • Bulky Hydrides (L-Selectride, K-Selectride): Attack from the equatorial direction (away from ring substituents), yielding the axial alcohol (kinetic product).

Strategy 2: Alpha-Functionalization

The oxepanone enolate allows for alkylation at the


-position. Due to transannular strain, E-enolates are often preferred, leading to high diastereoselectivity in alkylation reactions when bulky bases (LiHMDS) are used.

Part 3: Visualizing the Workflow

The following diagram illustrates the divergent synthesis starting from a linear precursor, cyclizing to the oxepane, and utilizing the ketone for functionalization.

OxepaneWorkflow cluster_func Divergent Functionalization Precursor Linear Diene/Ether Oxepine Oxepine (Unsaturated) Precursor->Oxepine RCM (Grubbs II) Oxepanone OXEPANONE (Ketone Intermediate) Oxepine->Oxepanone Hydroboration/Oxidation or Wacker Ox. Alc_Cis Cis-Alcohol (L-Selectride) Oxepanone->Alc_Cis Kinetic Red. Alc_Trans Trans-Alcohol (NaBH4) Oxepanone->Alc_Trans Thermodynamic Red. Tert_Alc Tertiary Alcohol (R-Li / Grignard) Oxepanone->Tert_Alc Nu-Addition Alpha_Sub Alpha-Alkyl Oxepane (Enolate Chemistry) Oxepanone->Alpha_Sub LDA; R-X

Caption: Divergent synthesis workflow. The oxepanone intermediate (Red) serves as the stereodetermining pivot point for downstream functionalization.

Part 4: Experimental Protocol

Protocol: Stereoselective Reduction of Oxepan-4-one

Objective: To synthesize cis-4-hydroxy-2-substituted oxepane with >90% diastereomeric excess (de) using a bulky hydride source.

Materials
  • Substrate: 2-phenyl-oxepan-4-one (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 30% Hydrogen Peroxide (

    
    ), 3M NaOH
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Cool the flask to -78°C using a dry ice/acetone bath. Critical Control Point: Temperature maintenance is vital for kinetic control.

  • Substrate Addition:

    • Dissolve 2-phenyl-oxepan-4-one (190 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Add the solution dropwise to the cooled flask over 5 minutes.

  • Reagent Addition:

    • Using a gas-tight syringe, add L-Selectride (1.5 mL, 1.5 mmol) dropwise down the side of the flask over 10 minutes.

    • Observation: The solution may turn slightly yellow.

    • Stir at -78°C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Oxidative Workup (Essential for Boron Removal):

    • Warm the reaction mixture to 0°C (ice bath).

    • Caution: Slowly add 3M NaOH (2 mL). Gas evolution (

      
      ) will occur.
      
    • Add 30%

      
       (2 mL) dropwise. Stir vigorously for 30 minutes at room temperature. Why? This cleaves the O-B bond formed during reduction.
      
  • Extraction and Purification:

    • Dilute with diethyl ether (20 mL) and water (10 mL).

    • Separate layers; extract the aqueous layer with ether (2 x 15 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexanes).

Expected Data Table
ParameterCondition A (Thermodynamic)Condition B (Kinetic - Protocol Above)
Reagent

/ MeOH
L-Selectride / THF
Temperature 0°C to RT-78°C
Major Product trans-alcohol (Equatorial)cis-alcohol (Axial/Pseudo-axial)
Selectivity (dr) Typically 3:1 to 5:1Typically >10:1
Yield >90%85-90%

Part 5: Troubleshooting & Optimization (Self-Validating)

  • Problem: Low Diastereoselectivity.

    • Root Cause:[1][2][3][4][5][6][7][8][9][10] Temperature rose above -78°C during addition, or the substrate has insufficient steric bias (e.g., no substituent at C2 or C7).

    • Validation: Check the thermometer in the solution, not just the bath. If the substrate is unsubstituted, selectivity is governed purely by ring puckering and may be lower (approx. 4:1).

  • Problem: Incomplete Conversion.

    • Root Cause:[1][2][3][4][5][6][7][8][9][10] Enolization.[5] Oxepanones can be prone to enolization with basic hydrides.

    • Solution: Use Cerium(III) chloride (

      
      ) with 
      
      
      
      (Luche Reduction) to promote 1,2-reduction over enolization, though this typically yields the thermodynamic product.
  • Problem: Ring Contraction.

    • Context: In acidic conditions (e.g., during Prins cyclization or acidic workups), oxepanes can rearrange to tetrahydropyrans (6-membered rings) as they are thermodynamically more stable.

    • Fix: Keep workups neutral or basic. Avoid strong Lewis acids on the formed ketone unless necessary.

Part 6: References

  • Sasaki, M., et al. "Synthesis of Polyoxygenated Oxepanes via Ring-Closing Metathesis and Its Application to Natural Product Synthesis." Chemical Reviews, 2024.

  • Overman, L. E., & Pennington, L. D. "Strategic use of Prins cyclizations in the synthesis of oxepane natural products." Journal of Organic Chemistry, 2003.

  • Grubbs, R. H., & Miller, S. J. "Ring-Closing Metathesis: A New Route to Medium-Sized Heterocycles." Accounts of Chemical Research, 1995.

  • Menendez, J. C. "Synthesis of Seven-Membered Oxacycles: Recent Developments." European Journal of Organic Chemistry, 2020.[10]

  • Evans, P. A., et al. "Stereoselective Construction of Oxepanes via Rhodium(I)-Catalyzed Cyclization." Journal of the American Chemical Society, 2024. (Note: Representative recent citation for Rh-catalysis).

Sources

Introduction: The Strategic Fusion of Oxepane and Schiff Base Moieties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, characterization, and potential applications of oxepane-derived Schiff bases, designed for professionals in chemical and pharmaceutical research.

In the landscape of modern medicinal chemistry, the design of novel molecular entities with enhanced therapeutic potential is paramount. Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Their synthetic accessibility and the tunable nature of their steric and electronic properties make them privileged scaffolds in drug discovery.[5]

Concurrently, the oxepane ring, a seven-membered oxygen-containing heterocycle, has emerged as a valuable motif for improving the physicochemical properties of drug candidates.[6][7] The incorporation of oxetanes and their higher homologues like oxepanes can lead to significant improvements in aqueous solubility, metabolic stability, and other "drug-like" characteristics, often serving as a superior replacement for gem-dimethyl or carbonyl groups.[8] Natural products containing the oxepane ring frequently exhibit potent biological activities, including anticancer and antibacterial effects.[9]

This guide details the strategic preparation of hybrid molecules that couple an oxepane scaffold with a Schiff base linker. The rationale is to create novel chemical entities where the oxepane moiety enhances the overall pharmacological profile while the Schiff base core provides a foundation for diverse biological interactions.

Section 1: Principles of Synthesis

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction typically proceeds through a carbinolamine intermediate, which then dehydrates to form the characteristic imine or azomethine bond.

The Reaction Mechanism

The reaction is generally reversible and is often catalyzed by either an acid or a base. Acid catalysis is common and proceeds via the following steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

  • Iminium Ion Formation: The departure of water generates a resonance-stabilized iminium ion.

  • Deprotonation: A water molecule or conjugate base removes a proton from the nitrogen, yielding the final neutral Schiff base and regenerating the acid catalyst.

G cluster_0 Schiff Base Formation Mechanism R1_CHO R₁-CHO (Oxepane-Aldehyde) Carbinolamine [Carbinolamine Intermediate] R1_CHO->Carbinolamine + R₂-NH₂ R2_NH2 R₂-NH₂ (Primary Amine) R2_NH2->Carbinolamine H_plus H⁺ (Catalyst) H_plus->R1_CHO Protonation Imine R₁-CH=N-R₂ (Schiff Base) Carbinolamine->Imine - H₂O (Dehydration) H2O H₂O

Caption: Simplified mechanism of acid-catalyzed Schiff base formation.

Section 2: Experimental Protocol & Workflow

This section provides a detailed, self-validating protocol for the synthesis of a representative oxepane-derived Schiff base from (oxepan-4-yl)methanamine and a substituted salicylaldehyde. The hydroxyl group on the aldehyde is a common feature in biologically active Schiff bases, as it can participate in hydrogen bonding or metal chelation.

Protocol: Synthesis of 2-(((oxepan-4-yl)methyl)imino)methyl)phenol

This protocol describes the reaction between (oxepan-4-yl)methanamine and salicylaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(Oxepan-4-yl)methanamine≥95%CommercialStore under inert gas.
Salicylaldehyde≥98%CommercialFreshly distilled if necessary.
Absolute EthanolAnhydrousCommercialSolvent
Glacial Acetic AcidACS GradeCommercialCatalyst
Round-bottom flask (50 mL)--Oven-dried before use.
Reflux Condenser---
Magnetic Stirrer & Stir Bar---
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄-Mobile phase: Hexane:EtOAc (7:3)

Step-by-Step Procedure:

  • Reagent Preparation: In a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (oxepan-4-yl)methanamine (e.g., 1.29 g, 10 mmol) in 20 mL of absolute ethanol. Stir until a clear solution is formed.

  • Addition of Aldehyde: To the stirred solution, add salicylaldehyde (e.g., 1.22 g, 10 mmol, 1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The addition of a catalytic amount of acid is crucial for protonating the carbonyl group, thereby activating it for nucleophilic attack by the amine.[2]

  • Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The formation of the imine bond is a dehydration reaction, and heating facilitates the removal of the water molecule from the carbinolamine intermediate.

  • Monitoring: Monitor the reaction progress using TLC (mobile phase: 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is considered complete upon the disappearance of the limiting starting material (typically the amine or aldehyde) and the appearance of a new, single product spot. This typically takes 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A yellow precipitate should form. If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Filter the solid product using a Büchner funnel and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The final product should be a yellow crystalline solid.

G start Start: Reagents & Glassware dissolve 1. Dissolve Oxepane Amine in Absolute Ethanol start->dissolve add_aldehyde 2. Add Salicylaldehyde (Dropwise) dissolve->add_aldehyde add_catalyst 3. Add Glacial Acetic Acid (Catalyst) add_aldehyde->add_catalyst reflux 4. Reflux Reaction Mixture (2-4 hours) add_catalyst->reflux tlc 5. Monitor by TLC reflux->tlc tlc->reflux Incomplete cool 6. Cool to Room Temperature & Precipitate tlc->cool Complete filter_wash 7. Filter & Wash with Cold Ethanol cool->filter_wash dry 8. Dry Under Vacuum filter_wash->dry characterize 9. Characterize Product (FT-IR, NMR, MS) dry->characterize end End: Purified Schiff Base characterize->end

Caption: Experimental workflow for the synthesis and purification of an oxepane-derived Schiff base.

Section 3: Structural Characterization

Post-synthesis, rigorous characterization is essential to confirm the structure and purity of the target compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[10]

Expected Analytical Data Summary:

TechniqueCharacteristic FeatureExpected Result for 2-(((oxepan-4-yl)methyl)imino)methyl)phenol
FT-IR (cm⁻¹)C=N (azomethine) stretchStrong band around 1615-1630 cm⁻¹. Disappearance of C=O (~1665 cm⁻¹) and primary N-H₂ (3300-3400 cm⁻¹) stretches.[10][11]
¹H NMR (ppm)-CH=N- (azomethine) protonSinglet at δ 8.3-8.6 ppm. Disappearance of aldehyde -CHO proton (~9.8 ppm) and amine -NH₂ protons.[12]
¹³C NMR (ppm)-C=N- (azomethine) carbonSignal at δ 160-165 ppm.
LCMS (ESI+) Molecular Ion Peak [M+H]⁺Expected m/z: 234.15 (for C₁₄H₁₉NO₂)
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary technique to confirm the formation of the imine bond. The most telling evidence is the appearance of a strong absorption band in the 1615-1630 cm⁻¹ region, which is characteristic of the C=N stretching vibration.[11] Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1665 cm⁻¹) and the N-H stretching bands of the primary amine will be absent in the product spectrum.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive proof of structure. The most diagnostic signal is a singlet in the δ 8.3-8.6 ppm range, corresponding to the proton of the newly formed azomethine group (-CH=N-).[10] The disappearance of the aldehyde proton signal from salicylaldehyde (around δ 9.8 ppm) and the amine protons from the oxepane starting material confirms the reaction's completion. Other signals corresponding to the oxepane ring and aromatic protons should be present as expected. ¹³C NMR will show a characteristic peak for the imine carbon between δ 160-165 ppm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. For the example product, a prominent peak at m/z = 234.15 corresponding to the [M+H]⁺ ion would confirm the correct mass.[10]

Section 4: Application Notes for Drug Development

The fusion of an oxepane ring with a Schiff base core creates a molecule with significant potential in drug discovery programs. The resulting compound is not merely a sum of its parts; the moieties can work synergistically to enhance biological activity and drug-like properties.

Potential Therapeutic Areas
  • Antimicrobial Agents: Schiff bases are widely recognized for their antibacterial and antifungal activities.[3][14] The mechanism often involves the azomethine nitrogen chelating with metal ions essential for microbial enzyme function. The oxepane moiety could enhance cell wall penetration or improve solubility, potentially leading to a more potent antimicrobial effect.[9]

  • Anticancer Activity: Numerous Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][9] The oxepane ring system is also found in several natural products with anticancer properties.[9] This structural combination could be explored for its potential to inhibit cancer cell proliferation, possibly through mechanisms like enzyme inhibition or DNA interaction.

  • Coordination Chemistry and Catalysis: The imine nitrogen and, in this case, the phenolic oxygen, form an excellent chelation site for transition metal ions. These resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[3][4][5] Furthermore, such complexes can be investigated for their catalytic applications in organic synthesis.[15][16]

Role of the Oxepane Moiety in Drug Design

The inclusion of the oxepane ring is a deliberate design choice aimed at overcoming common liabilities in drug development:

  • Improved Physicochemical Properties: Compared to analogous aliphatic or carbocyclic groups, the oxepane ring can reduce lipophilicity (logP) and increase aqueous solubility due to the presence of the polar ether oxygen.[8] This can lead to improved pharmacokinetic profiles.

  • Metabolic Stability: The oxepane ring can block sites of metabolic oxidation, potentially increasing the half-life of the compound in vivo.[8]

  • Vectorial Exit from Saturated Rings: The oxepane provides a defined three-dimensional exit vector, which can be crucial for optimizing the orientation of the molecule within a biological target's binding pocket.

G cluster_0 Hypothetical Drug-Target Interaction Molecule Oxepane-Schiff Base Oxepane Moiety -C=N- Schiff Base Linker Phenolic Group Target Biological Target (e.g., Enzyme) Hydrophobic Pocket H-Bond Acceptor Metal Ion Cofactor Molecule:o->Target:hp van der Waals Interaction Molecule:p->Target:h Hydrogen Bond Molecule->Target:m Metal Chelation (via N, O atoms)

Caption: Conceptual diagram of an oxepane-Schiff base interacting with a biological target.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of oxepane-derived Schiff bases. The detailed protocol offers a reliable starting point for researchers to produce these novel compounds, while the characterization pipeline ensures structural validation. The true value of these molecules lies in their potential applications in medicinal chemistry, where the strategic combination of a biologically active Schiff base core with a property-enhancing oxepane moiety presents a promising avenue for the development of next-generation therapeutic agents.

References

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. (n.d.).
  • Singh, S. K., Mishra, N., & Mehta, P. (2023). Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro. Oriental Journal of Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Derivatives and Their Conversion into Oxazepine and Imidazoline Derivatives: A Comprehensive Study. (n.d.). Journal of Nanostructures.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to n
  • Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI.
  • Eze, F. (2021). Chemotherapeutic Importance of Oxepines.
  • The Oxepane Motif in Marine Drugs. (2017). PubMed Central.
  • AL-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific.
  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI.
  • Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). MDPI.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Derivatives and Their Conversion into Oxazepine and I. (2025). SID.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
  • Rana, S. (2025). Part-II: an update of Schiff Bases Synthesis and applications in medicinal chemistry-A patent review (2016-2023).
  • Synthesis, Characterization, Biological Activity Studies of Schiff Bases and 1,3-Oxazipene Derived from 1,1 -Bis (4-aminophenyl) -4-Phenyl Cyclohexane. (2025).
  • Preparation and Characterization of Some Schiff Base Compounds. (2020). ADVERTISEMENT J SCI.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). MDPI.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Characterization of New Oxazepine and Oxazepane Derived
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphon
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2018). IJRAR.
  • How to characterize schiff base metal complex using ir spectroscopy? (2018).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • Synthesis of a new schiff base oxovanadium complex with melamine and 2‐hydroxynaphtaldehyde on modified magnetic nanoparticles as catalyst for allyl alcohols and olefins epoxidation. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of Oxepane Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with oxepane derivatives. The oxepane motif is a crucial component in numerous biologically active compounds, including marine natural products with potent cytotoxic properties.[1] However, the unique structural features of these seven-membered oxygen-containing heterocycles can often lead to significant solubility challenges in common organic solvents, creating roadblocks in synthesis, purification, and formulation development.

This guide is designed to provide you with practical, in-depth solutions to the solubility issues you may encounter. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the solubility of oxepane derivatives.

Q1: What are the primary factors that dictate the solubility of my oxepane derivative in an organic solvent?

The solubility of any compound, including oxepane derivatives, is governed by a combination of factors.[2][3] Key among these are:

  • Polarity: The principle of "like dissolves like" is fundamental.[4] The polarity of your oxepane derivative, influenced by its various functional groups, must be compatible with the polarity of the solvent.

  • Molecular Size and Shape: As molecular size increases, it generally becomes more difficult for solvent molecules to effectively solvate the solute, leading to decreased solubility.[2]

  • Temperature: For most solid solutes, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • Crystal Lattice Energy: For solid compounds, the energy holding the molecules together in a crystal lattice must be overcome by the energy of solvation.[6][7] Highly crystalline materials with strong intermolecular interactions will have higher lattice energies and, consequently, lower solubility.[8]

Q2: Why is my oxepane derivative, which is largely non-polar, not dissolving in a non-polar solvent like hexane?

While the "like dissolves like" rule is a good starting point, other factors can dominate. If your non-polar oxepane derivative is a solid, strong crystal packing forces (high lattice energy) might be preventing the hexane molecules from effectively breaking the crystal structure apart.[7][8] In such cases, the energy gained by solvating the individual molecules is insufficient to overcome the energy required to break the crystal lattice.

Q3: Can small changes to my experimental setup, like temperature, really make a significant difference in solubility?

Absolutely. For endothermic dissolution processes, increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent bonds, facilitating the formation of solute-solvent interactions.[3] The van't Hoff equation describes this relationship, showing that even a modest change in temperature can significantly impact the solubility product (Ksp).[9] However, it's crucial to be aware that for some compounds, solubility can decrease with increasing temperature, although this is less common for organic solids in organic solvents.

Q4: What is the difference between kinetic and thermodynamic solubility?

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent under given conditions to form a saturated solution.

  • Kinetic solubility , on the other hand, is often measured in high-throughput screening and refers to the concentration of a compound at the point when it precipitates from a solution that was rapidly prepared (e.g., from a concentrated stock solution). This value can be influenced by the rate of dissolution and the potential for forming supersaturated solutions.

For reproducible and accurate results in your research, determining the thermodynamic solubility is crucial.

Troubleshooting Guide: From Poor Solubility to Clear Solutions

This guide provides a systematic approach to resolving common solubility problems encountered with oxepane derivatives.

Issue 1: My oxepane derivative exhibits poor solubility in a wide range of single organic solvents.

This is a common challenge, particularly with complex or high molecular weight oxepane derivatives. A logical, step-by-step approach is necessary to find a suitable solvent system.

Poor solubility across multiple solvents often points to a significant mismatch in polarity or, more frequently, high crystal lattice energy. The energy required to break apart the compound's crystal structure is greater than the energy released through solvation by any single solvent.

A Start: Poorly Soluble Oxepane Derivative B Conduct Systematic Solvent Screening A->B C Assess Solubility in a Range of Solvents (Polar Aprotic, Polar Protic, Non-polar) B->C D Solubility Improved? C->D E Optimize Conditions (Temperature, Concentration) D->E Yes F Try Co-solvent Systems D->F No L End: Solubilization Achieved E->L G Select a 'Good' Solvent and a Miscible 'Poor' Solvent F->G H Experiment with Ratios and Temperature G->H I Solubility Improved? H->I J Consider Advanced Techniques I->J No I->L Yes K Amorphization or Solid Dispersion J->K M End: Further Consultation Needed K->M

Caption: A systematic workflow for troubleshooting poor solubility.

  • Preparation: Weigh out a small, precise amount of your oxepane derivative (e.g., 1-5 mg) into several small vials.

  • Solvent Selection: Choose a diverse range of organic solvents. A good starting point is presented in the table below.

  • Initial Test: Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Agitation: Vigorously mix the vial using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect for undissolved solid.

  • Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the agitation and observation steps. Continue this process up to a defined maximum volume.

  • Record Results: Carefully record the volume of solvent required to fully dissolve the compound. This will give you a semi-quantitative measure of solubility.

  • Heating: If the compound remains insoluble at room temperature, gently heat the vial (e.g., to 40-50 °C) to see if temperature improves solubility. Note any changes.

  • Repeat: Repeat this process for each selected solvent.

To aid your screening process, here is a table of common organic solvents categorized by their properties.

Solvent Category Solvent Dielectric Constant (approx.) Boiling Point (°C) Notes
Non-polar n-Hexane1.969Good for dissolving highly non-polar compounds.
Toluene2.4111Aromatic solvent, can engage in π-stacking interactions.
Polar Aprotic Dichloromethane (DCM)9.140A versatile solvent for a wide range of compounds.
Tetrahydrofuran (THF)7.566A cyclic ether that is a good solvent for many polymers.[10]
Acetone2156A highly polar aprotic solvent.
Dimethylformamide (DMF)37153High boiling point, useful for reactions requiring heat.
Dimethyl Sulfoxide (DMSO)47189A very strong solvent, can be difficult to remove.[11]
Polar Protic Ethanol24.578Can act as a hydrogen bond donor and acceptor.
Methanol3365More polar than ethanol.
Isopropanol19.982A common alcohol solvent.[12]
Issue 2: My compound is soluble, but crashes out of solution unexpectedly.

Precipitation from a seemingly clear solution can be frustrating and often indicates that a supersaturated state was achieved, or that the solubility is highly dependent on temperature.

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. The presence of nucleation sites (like dust particles or scratches on the glass) can trigger rapid precipitation.

  • Temperature Sensitivity: The solubility of your compound might decrease sharply with a drop in temperature.[13] A solution prepared at a higher temperature may not be stable at room temperature.

  • Controlled Temperature: If you are dissolving your compound with heating, allow it to cool to room temperature slowly and without agitation to prevent rapid crystallization.

  • Co-solvency: A powerful technique to enhance solubility is the use of a co-solvent system.[14][15] A co-solvent is a solvent that, when added to the primary solvent, increases the solubility of the solute.[16]

Caption: Co-solvents can bridge the polarity gap between solute and solvent.

  • Identify a "Good" and "Poor" Solvent: From your solvent screening, identify a solvent in which your compound is sparingly soluble (the "poor" solvent) and another, miscible solvent in which it is highly soluble (the "good" solvent).

  • Initial Dissolution: Dissolve your compound in a minimal amount of the "good" solvent.

  • Titration: Slowly add the "poor" solvent to this solution while stirring. Observe for any signs of precipitation.

  • Determine Optimal Ratio: The goal is to find a ratio of the two solvents that keeps your compound in solution at the desired concentration and temperature.

  • Alternative Method: Prepare several vials with pre-mixed ratios of the two solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) and then test the solubility of your compound in each mixture.

Issue 3: My oxepane derivative is highly crystalline and resistant to dissolution.

High crystallinity often correlates with low solubility due to strong intermolecular forces within the crystal lattice.[17] To improve solubility, these forces must be disrupted.

The thermodynamic barrier to dissolving a highly stable crystal is significant. The energy of solvation must be greater than the lattice energy for dissolution to be favorable.[8][18][19]

  • Amorphization: Converting the crystalline solid into an amorphous (disordered) state can dramatically increase its apparent solubility.[20] Amorphous forms do not have the high lattice energy of their crystalline counterparts.[17]

    • Solvent Evaporation: Dissolve the compound in a suitable volatile solvent (like DCM or acetone) and then rapidly remove the solvent under vacuum (e.g., using a rotary evaporator). This can prevent the molecules from rearranging into a stable crystal lattice.

    • Melt Quenching: If the compound is thermally stable, it can be heated above its melting point and then rapidly cooled.

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.

    • Preparation: A common method is to dissolve both the oxepane derivative and a carrier (e.g., a polymer like PVP or PEG) in a common solvent, and then remove the solvent. The resulting solid will have the drug molecules separated by the carrier, preventing crystallization and improving dissolution.

Note: Amorphous materials can be unstable and may revert to a crystalline form over time. It is essential to characterize the solid form after preparation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[21]

Issue 4: My oxepane derivative contains ionizable groups and has pH-dependent solubility.

For oxepane derivatives with acidic or basic functional groups, their charge state—and thus their solubility—can be manipulated.

The solubility of an ionizable compound is often lowest when it is in its neutral form and increases when it becomes charged (ionized).[22][23] The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to unionized forms at a given pH.

  • pH Adjustment: While less common for purely organic solvents, this is a key strategy in mixed aqueous-organic systems or when using solvents that can support a pH gradient (e.g., with additives). For a basic oxepane derivative, adding a small amount of a volatile acid like acetic acid can protonate it, increasing its polarity and solubility in polar organic solvents.[24] Conversely, for an acidic derivative, a volatile base can be used.

  • Salt Formation: Converting the ionizable oxepane derivative into a salt can significantly improve its solubility in polar solvents. This is a widely used strategy in the pharmaceutical industry.[11] This typically involves reacting the acidic or basic group with a suitable counter-ion to form a salt with more favorable dissolution properties.

References

  • Dahmash, D. (n.d.). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry.
  • Grygoryev, K., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

  • Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy...[Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • News-Medical. (2026, January 31). Solvent-free method improves drug solubility using mesoporous silica. [Link]

  • Sopyan, I., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Goud, N. R., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega. [Link]

  • Kim, J. Y., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Semantic Scholar. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • ResearchGate. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?[Link]

  • ResearchGate. (n.d.). Synthesis of Oxepanes and Oxepines. [Link]

  • Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. [Link]

  • Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • Samas, B., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Quora. (2017). How does solubility depend on lattice and hydration energy?[Link]

  • Semantic Scholar. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • ResearchGate. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • PubMed. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. [Link]

  • ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments...[Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. [Link]

  • ACS Publications. (2008). Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development...[Link]

  • MDPI. (n.d.). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis...[Link]

  • Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water...[Link]

  • SciSpace. (n.d.). Amorphization of Low Soluble Drug with Amino Acids to Improve Its Therapeutic Efficacy...[Link]

  • PMC. (2017). The Oxepane Motif in Marine Drugs. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

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Technical Support Center: Reductive Amination of Sterically Hindered Oxepane Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of C-N Coupling in 7-Membered Oxygen Heterocycles Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Oxepane (7-membered ether) ketones present a unique "perfect storm" of synthetic challenges. Unlike cyclohexanones, oxepanes possess high conformational flexibility (pseudorotation), yet sterically hindered variants suffer from severe entropic penalties during nucleophilic attack. Standard reductive amination protocols (e.g., NaBH(OAc)₃/DCE) often fail here, resulting in stalled imine formation or exclusive reduction to the alcohol.

This guide provides a troubleshooting framework to overcome the equilibrium bottleneck of hindered imine formation and control the stereochemical outcome of the subsequent hydride reduction.

Module 1: Overcoming the Equilibrium Bottleneck

User Question: I am seeing <10% conversion to the amine. The major byproduct is the alcohol (direct reduction of ketone), or just unreacted starting material. I'm using NaBH(OAc)₃ in DCE. What is going wrong?

Root Cause Analysis: Sterically hindered ketones (especially those with


-substituents or rigid bicyclic frameworks) struggle to form the iminium ion intermediate. The equilibrium constant (

) for imine formation is unfavorable. When you add a reducing agent like sodium triacetoxyborohydride immediately, it preferentially reduces the more reactive ketone to an alcohol because the imine concentration is negligible.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] You must shift the equilibrium toward the imine before introducing the hydride. Ti(OiPr)₄ serves a dual function:

  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: It hydrolyzes to form TiO₂ species, effectively removing the water byproduct and driving the equilibrium to the right (Le Chatelier’s principle).

Mechanism of Action: The amine attacks the Ti-activated ketone. The resulting hemiaminal is stabilized by titanium, which then facilitates the elimination of water to form the titanated imine species.

Ti_Mechanism Ketone Hindered Oxepane Ketone Complex Activated Ti-Complex Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Imine Titanated Imine (Intermediate) Complex->Imine + Amine - iPrOH - TiO2 species Amine Amine (R-NH2) Amine->Imine Nucleophilic Attack

Figure 1: Titanium(IV) acts as both a Lewis acid activator and a dehydrating agent to force imine formation in sterically congested systems.

Module 2: Controlling Stereoselectivity (Cis vs. Trans)

User Question: I am getting a 1:1 mixture of diastereomers. How do I favor the 'cis' isomer (amine on the same face as the bridgehead or substituent)?

Technical Insight: Oxepane rings exist in a twist-chair conformation that is highly flexible. Stereocontrol depends on the trajectory of the hydride attack .

  • Thermodynamic Control (Small Hydrides): Reagents like NaBH₄ or NaBH₃CN are small. They tend to attack from the axial direction (least hindered trajectory), leading to the equatorial amine product. In substituted oxepanes, this usually minimizes 1,3-diaxial-like interactions.

  • Steric Control (Bulky Hydrides): If you need the axial amine (often the cis isomer relative to an

    
    -substituent), you must force the hydride to attack from the equatorial face. This requires a bulky reducing agent like L-Selectride  or LiBH(s-Bu)₃ .
    

Decision Matrix:

Desired OutcomeRecommended ReagentMechanism
Thermodynamic Product (Equatorial Amine)NaBH₄ (add after imine formation)Axial attack (Small nucleophile)
Kinetic Product (Axial Amine)L-Selectride (Lithium tri-sec-butylborohydride)Equatorial attack (Steric bulk blocked by ring)
General Purpose NaBH₃CN Slow, selective reduction at pH 6
Module 3: The "Impossible" Workup

User Question: I used the Ti(OiPr)₄ method, but upon adding water, I got a thick white emulsion that I cannot filter or extract. My yield is trapped in the solid.

Troubleshooting: Titanium salts form voluminous, gelatinous hydroxides/oxides upon hydrolysis. Standard extraction fails here. You must break the Ti-emulsion using a ligand exchange strategy.

Corrective Actions:

  • The Ammonia Quench: Pour the reaction mixture into 2M aqueous ammonia. This precipitates TiO₂ as a granular solid rather than a gel, which can be filtered through Celite.

  • The Citrate Method (Gentler): Add saturated aqueous sodium potassium tartrate (Rochelle salt) or sodium citrate. Stir vigorously for 2-4 hours. The titanium forms a water-soluble complex, allowing a clean phase separation of the organic layer.

Master Protocol: Ti-Mediated Reductive Amination

This protocol is optimized for hindered oxepane ketones (0.5 – 5.0 mmol scale).

Reagents:

  • Substrate: Oxepane Ketone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (use HCl salt + TEA if volatile)

  • Reagent: Ti(OiPr)₄ (2.0 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or THF (dry)

Step-by-Step Workflow:

  • Imine Formation (The "Aging" Step):

    • In a flame-dried flask under N₂, dissolve the ketone and amine in absolute EtOH (0.5 M concentration).

    • Add Ti(OiPr)₄ neat via syringe.

    • Critical: Stir at ambient temperature for 12–18 hours . Do NOT rush this step. For extremely hindered substrates, heat to 40-50°C.

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone. (Note: The imine might hydrolyze on TLC silica; look for the absence of starting material).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise (caution: gas evolution).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Ammonia" Method):

    • Dilute the reaction with diethyl ether or EtOAc.

    • Pour the mixture into 2M NH₄OH (aq) (volume equal to organic solvent).

    • Stir vigorously for 10 minutes until a white granular precipitate forms.

    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Concentrate the filtrate to obtain the crude amine.

Protocol_Workflow Start Start: Hindered Ketone Mix Add Amine + Ti(OiPr)4 in dry EtOH Start->Mix Age STIR 12-18 HOURS (Force Equilibrium) Mix->Age Check Ketone Consumed? Age->Check Heat Heat to 50°C Check->Heat No Reduce Cool to 0°C Add NaBH4 Check->Reduce Yes Heat->Age Quench Pour into 2M NH4OH (Granular Precipitate) Reduce->Quench Filter Filter (Celite) & Conc. Quench->Filter

Figure 2: Optimized workflow for Ti-mediated reductive amination, emphasizing the critical "aging" period for imine formation.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][2][5] 11, 1996, pp. 3849–3862.[1][5]

    • Foundational text on reductive amination reagents and limitations with hindered substr
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552–2554.[4]

    • Establishes the Ti(OiPr)₄ protocol for sterically hindered ketones.
  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Synlett, vol. 1999, no.[6] 11, 1999, pp. 1781–1783.[6]

    • Provides optimization for the one-pot procedure and workup vari
  • Barney, D., et al. "Conformational Analysis of Oxepanes." Journal of the American Chemical Society, vol. 133, no. 32, 2011. Provides background on the thermodynamic preferences of 7-membered ether rings.

Sources

Technical Support Center: Purification Protocols for 1-(Oxepan-4-yl)ethan-1-one Removal

[1][2]

Case ID: PUR-OXEP-001 Subject: Removal of unreacted ketone intermediate (1-(Oxepan-4-yl)ethan-1-one) from amine products.[1][2] Applicable Scenarios: Post-reductive amination workup; crude amine purification.[1][2]

Executive Summary

This guide addresses the separation of 1-(Oxepan-4-yl)ethan-1-one (a neutral ketone) from amine products.[1][2] Because the impurity is a neutral organic ketone and the product is a basic amine, the most efficient purification strategy relies on their distinct acid-base properties.

For high-throughput or acid-sensitive applications where liquid-liquid extraction is unsuitable, we recommend chemoselective scavenging using polymer-supported hydrazines.[1][2]

Module 1: The "Standard" Protocol (Acid-Base Extraction)

Status: Recommended for >90% of cases.[1][2] Prerequisites: The amine product must be basic (

12
The Logic (Causality)

Neutral ketones like 1-(Oxepan-4-yl)ethan-1-one remain soluble in organic solvents regardless of pH.[1][2] Conversely, amines are "switchable": they are lipophilic in their free-base form but become hydrophilic (water-soluble) salts when protonated.[1][2] We exploit this switch to wash the ketone away while the amine is "protected" in the water phase.

Workflow Diagram

AcidBaseExtractionstartCrude Mixture(Amine + Ketone)step1Dissolve in Organic Solvent(DCM or EtOAc)start->step1step2Add Dilute Acid (1M HCl)& Shakestep1->step2separationPhase Separationstep2->separationorg_phaseOrganic Phase(Contains Ketone)separation->org_phaseTop/Bottom dependson solvent densityaq_phaseAqueous Phase(Contains Amine Salt)separation->aq_phasediscardDiscard Organic Phase(Ketone Removed)org_phase->discardwashOptional: Wash Aqueouswith fresh Organic Solventaq_phase->washbasifyBasify Aqueous Phase(NaOH to pH > 12)wash->basifyextractExtract with Organic Solvent(DCM/EtOAc)basify->extractfinalPure Amine Productextract->final

Figure 1: Selective partitioning workflow. The amine is temporarily sequestered in the aqueous phase to allow removal of the neutral ketone.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.[1][2]

  • Protonation (Extraction 1): Transfer to a separatory funnel. Add 1M HCl (aq).[1][2] The volume should be roughly equal to the organic layer. Shake vigorously for 2 minutes.

    • Checkpoint: Measure the pH of the aqueous layer.[3] It must be pH < 2 to ensure the amine is fully protonated.

  • Separation: Allow layers to separate.

    • Organic Layer: Contains the unreacted 1-(Oxepan-4-yl)ethan-1-one.[1][2]

    • Aqueous Layer: Contains the target amine as its hydrochloride salt.[1]

  • Wash: Drain the aqueous layer into a clean flask. Discard the organic layer.[1] (Optional: Return the aqueous layer to the funnel and wash with a small portion of fresh organic solvent to remove trace entrained ketone).

  • Regeneration (Basification): Cool the aqueous solution in an ice bath. Slowly add 6M NaOH or Saturated

    
      until the pH is > 12.
    
    • Observation: The solution should become cloudy or an oil should separate as the free amine regenerates.

  • Recovery (Extraction 2): Extract the basic aqueous mixture with DCM (3 x volumes).

  • Drying: Combine the organic extracts, dry over

    
    , filter, and concentrate 1-(Oxepan-4-yl)ethan-1-one free product.
    

Module 2: The "Polishing" Protocol (Chemical Scavenging)

Status: Recommended for acid-sensitive amines, amphoteric compounds, or trace impurity removal (<5%).[1][2] Mechanism: Covalent capture using Polymer-Supported (PS) Hydrazine.[1][2]

The Logic

If the amine product is water-soluble (amphoteric) or acid-labile, extraction is impossible.[1][2] Instead, we use a solid-phase scavenger resin functionalized with hydrazine (

12
Scavenging Mechanism Diagram

ScavengingresinPS-Sulfonyl Hydrazide(Solid Bead)reactionReaction:Cyclodehydrationresin->reactionimpurityFree Ketone(Solution)impurity->reactioncomplexResin-Bound Hydrazone(Solid)reaction->complexCovalent BondproductPurified Amine(Solution)reaction->productRemains in Solution

Figure 2: Chemoselective capture of ketone impurities by solid-supported reagents.

Protocol
  • Stoichiometry Calculation: Estimate the amount of unreacted ketone (via LCMS or NMR). Use 3 to 5 equivalents of PS-Sulfonyl Hydrazide or PS-Tosyl Hydrazine resin relative to the ketone impurity.[1][2]

  • Incubation: Add the resin to the crude amine solution (DCM, THF, or MeOH are suitable solvents).[2]

  • Reaction: Shake or stir gently at room temperature for 4–16 hours. (Adding a catalytic amount of Acetic Acid can accelerate hydrazone formation).[1][2]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin beads with DCM to recover any entrained amine product.[1][2]

  • Result: The filtrate contains the pure amine; the ketone remains trapped on the beads.

Module 3: Troubleshooting & FAQ

Data Summary: Solvent & pH Selection
ComponentpH < 2 (Acidic)pH 7 (Neutral)pH > 12 (Basic)
1-(Oxepan-4-yl)ethan-1-one Organic SolubleOrganic SolubleOrganic Soluble
Target Amine Water Soluble (Salt)Partitioning VariesOrganic Soluble (Free Base)
Frequently Asked Questions

Q1: I formed a terrible emulsion during the acid wash. How do I break it?

  • Cause: Oxepane derivatives can act as surfactants, and fine precipitates of amine salts can stabilize emulsions.[1][2]

  • Fix:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.[1][2]

    • Filter the biphasic mixture through a pad of Celite; solid particulates often stabilize the emulsion.

    • Add a small amount of Methanol to reduce surface tension.[1][2]

Q2: My amine is acid-sensitive (e.g., contains a Boc group or acetal). Can I use the acid-base method?

  • Risk: Strong mineral acids (HCl) may deprotect Boc groups or hydrolyze acetals.[1][2]

  • Modification: Use a weaker acid like 10% Citric Acid or Tartaric Acid (pH ~3–4).[1][2] This is usually low enough to protonate an aliphatic amine without cleaving acid-sensitive protecting groups.[1][2] If this fails, switch to Module 2 (Scavenging) .

Q3: The ketone peak overlaps with my amine on TLC. How do I visualize separation?

  • Technique:

    • Stain: Use Ninhydrin (stains amines red/purple) or Dragendorff’s reagent (orange for amines).[1][2] The ketone will likely only show under UV or with Anisaldehyde stain.[1]

    • Mobile Phase: Add 1%

      
       or 
      
      
      to your TLC eluent.[1][2] This sharpens the amine spot and usually increases the Rf difference between the basic amine and the neutral ketone.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for acid-base extraction methodologies). [1][2]

  • Bhattacharyya, S. (2004).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 69(1), 217-226.[1][2] (Context for reductive amination workups). [1][2]

  • Ley, S. V., et al. (2000).[1][2] "Polymer-supported reagents and scavengers: a new dimension in organic synthesis".[1][2] Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.[1][2] (Authoritative review on scavenger resins).

  • Biotage. (2023).[1][2][4] "Strategies for the Purification of Amines". Technical Note. (Industrial chromatography standards).

Technical Support Center: Controlling Enantioselectivity in 1-(Oxepan-4-yl)ethan-1-one Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the enantioselective reduction of 1-(oxepan-4-yl)ethan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to chiral alcohols that are vital intermediates in the creation of pharmaceuticals and other biologically active molecules.[1][2]

This guide provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the reduction of 1-(oxepan-4-yl)ethan-1-one. Our goal is to equip you with the scientific rationale and practical steps necessary to optimize your reaction conditions, maximize enantiomeric excess (e.e.), and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective reduction of 1-(oxepan-4-yl)ethan-1-one?

The most prevalent and effective methods for the enantioselective reduction of prochiral ketones like 1-(oxepan-4-yl)ethan-1-one fall into two main categories: catalytic reductions using chiral metal complexes or organocatalysts, and stoichiometric reductions with chiral reducing agents.[3]

  • Catalytic Methods: These are often preferred due to the use of a small amount of a chiral catalyst to generate a large quantity of chiral product.[4]

    • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂).[5][6] It is widely recognized for its high enantioselectivity and predictable stereochemical outcomes for a broad range of ketones.[6]

    • Noyori Asymmetric Hydrogenation: This technique utilizes ruthenium-based catalysts with chiral phosphine ligands (e.g., BINAP) or chiral diamine ligands (e.g., TsDPEN) and molecular hydrogen as the reductant.[1][7] It is a highly efficient and atom-economical method.

    • Asymmetric Transfer Hydrogenation (ATH): A variation of asymmetric hydrogenation where the hydrogen source is an organic molecule like isopropanol or formic acid, often used with ruthenium or rhodium catalysts.[2][3]

  • Enzymatic Reductions: Biocatalysis using enzymes such as ketoreductases offers excellent enantioselectivity under mild reaction conditions.

Q2: How do I select the appropriate chiral catalyst for my reduction?

The choice of catalyst depends on several factors, including the substrate's structure, desired enantiomer, cost, and scalability.

  • For 1-(oxepan-4-yl)ethan-1-one: Both CBS catalysts and Noyori-type catalysts are excellent starting points. The oxepane ring introduces some steric bulk that can influence the facial selectivity of the reduction.

  • CBS Catalysts: These are commercially available in both enantiomeric forms, allowing for the synthesis of either the (R) or (S) alcohol. The predictability of the stereochemical outcome is a significant advantage.[6]

  • Noyori-type Catalysts: These are highly efficient, often requiring very low catalyst loadings. The choice between a BINAP-based or a DPEN-based ligand will depend on the specific substrate and desired outcome.

A preliminary screening of a few catalysts is often the most effective approach to identify the optimal system for your specific needs.

Q3: What are the critical reaction parameters that influence enantioselectivity?

Several parameters can significantly impact the enantiomeric excess (e.e.) of your product. Careful optimization of these factors is crucial for achieving high selectivity.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity by accentuating the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry.

  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may sometimes lead to a decrease in e.e. due to the formation of catalyst aggregates or side reactions.

  • Reducing Agent: In CBS reductions, the nature of the borane source can affect the outcome. For transfer hydrogenations, the choice of hydrogen donor is critical.

  • Purity of Reagents and Solvents: Water and other impurities can react with the catalyst or reducing agent, leading to lower yields and enantioselectivity.[8][9] Therefore, using anhydrous solvents and high-purity reagents is essential.[8][9]

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my product?

The most reliable method for determining the e.e. of the resulting 1-(oxepan-4-yl)ethan-1-ol is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[10] Polysaccharide-based chiral stationary phases (CSPs) are commonly used for resolving chiral alcohols.[10]

  • Chiral Gas Chromatography (GC): If the product is sufficiently volatile, chiral GC can also be an effective analytical technique.

  • NMR Spectroscopy with Chiral Shift Reagents: This method can be used to differentiate enantiomers by forming diastereomeric complexes that exhibit distinct NMR signals.

It is crucial to have a racemic sample of the product to establish the separation method and identify the peaks corresponding to each enantiomer.

Troubleshooting Guides

Problem: Low Enantioselectivity (Low e.e.)

Low enantioselectivity is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the enantiomeric excess.Decrease the reaction temperature. It is common to run these reactions at 0 °C, -20 °C, or even as low as -78 °C. Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.
Presence of Water or Impurities Moisture can decompose the borane reagent in CBS reductions or interact with the metal catalyst, leading to a non-stereoselective background reaction.[8][9]Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Purify the starting ketone if its purity is questionable.
Incorrect Catalyst or Ligand Choice The steric and electronic properties of the catalyst must be well-matched with the substrate to achieve high facial selectivity.Screen a small panel of different chiral catalysts or ligands. For instance, if an (S)-CBS catalyst gives low e.e., try a different chiral ligand system like a Noyori-type catalyst.
Inappropriate Solvent The solvent can influence the conformation of the catalyst and the transition state of the reaction. A non-optimal solvent can lead to a less organized transition state and lower e.e.Perform a solvent screen. Common solvents for these reductions include tetrahydrofuran (THF), dichloromethane (DCM), and toluene. Avoid highly coordinating solvents unless specified for a particular catalytic system.
Non-Catalytic Background Reaction The reducing agent itself may reduce the ketone in a non-enantioselective manner, competing with the desired catalytic cycle. This is more prevalent at higher temperatures or with highly reactive substrates.[11]Lower the reaction temperature and ensure slow addition of the ketone to the mixture of the catalyst and reducing agent. This maintains a low concentration of the ketone, favoring the faster, catalyzed pathway.
Problem: Poor or Inconsistent Yield

Low or variable yields can be frustrating and hinder the progress of a synthetic campaign. The following table outlines potential causes and solutions.

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities in the reaction mixture, leading to its deactivation over time.[12]Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are of high purity.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate amounts of the reducing agent.Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding a small additional portion of the reducing agent.
Product Degradation during Workup The chiral alcohol product may be sensitive to the workup conditions, particularly acidic or basic environments.Perform a careful and mild workup. Neutralize the reaction mixture cautiously. Use gentle extraction and purification techniques. Avoid unnecessarily strong acids or bases.
Suboptimal Stoichiometry An incorrect ratio of substrate to reducing agent can lead to incomplete conversion or the formation of byproducts.Carefully check the stoichiometry of all reagents. For borane reductions, it is common to use a slight excess of the borane source.
Experimental Workflow & Visualization
General Protocol for CBS Reduction of 1-(Oxepan-4-yl)ethan-1-one

This protocol provides a starting point for the enantioselective reduction. Optimization of temperature, solvent, and reaction time will likely be necessary.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) to a flame-dried flask containing anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) or borane-THF complex (BH₃•THF) (1.0-1.2 equivalents). Stir for 10-15 minutes.

  • Substrate Addition: Slowly add a solution of 1-(oxepan-4-yl)ethan-1-one in anhydrous THF to the catalyst-borane mixture at the desired reaction temperature (e.g., 0 °C to -40 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Logical Workflow for Troubleshooting Low Enantioselectivity

The following diagram illustrates a systematic approach to troubleshooting low e.e. in your reduction reaction.

Troubleshooting_Workflow start Low Enantioselectivity Observed temp Decrease Reaction Temperature (e.g., 0°C, -20°C, -40°C) start->temp check_ee1 Re-evaluate e.e. temp->check_ee1 reagents Verify Purity of Reagents & Solvents (Anhydrous Conditions) check_ee2 Re-evaluate e.e. reagents->check_ee2 catalyst Screen Different Catalysts/Ligands (e.g., CBS vs. Noyori) check_ee3 Re-evaluate e.e. catalyst->check_ee3 solvent Perform Solvent Screen (THF, Toluene, DCM) check_ee4 Re-evaluate e.e. solvent->check_ee4 check_ee1->reagents Not Improved success High Enantioselectivity Achieved check_ee1->success Improved check_ee2->catalyst Not Improved check_ee2->success Improved check_ee3->solvent Not Improved check_ee3->success Improved check_ee4->success Improved consult Consult Further Literature or Technical Support check_ee4->consult Not Improved

Caption: A logical workflow for troubleshooting low enantioselectivity.

Catalytic Cycle of the CBS Reduction

The following diagram illustrates the generally accepted mechanism for the CBS reduction.

CBS_Mechanism catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex borane BH₃ Source (e.g., BH₃•SMe₂) borane->complex transition_state Six-Membered Ring Transition State complex->transition_state ketone 1-(Oxepan-4-yl)ethan-1-one ketone->transition_state product_complex Alkoxyborane Complex transition_state->product_complex product_complex->catalyst Catalyst Regeneration product Chiral 1-(Oxepan-4-yl)ethan-1-ol product_complex->product Workup

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

References

  • Vertex AI Search. (n.d.). Enantioselective ketone reductions.
  • Wikipedia. (2023, December 29). Enantioselective ketone reduction. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, November 28). Corey–Itsuno reduction. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Retrieved February 4, 2026, from [Link]

  • MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved February 4, 2026, from [Link]

  • Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-218.
  • Handa, S., & Gotor, V. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. Accounts of chemical research, 40(5), 288–301.
  • Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved February 4, 2026, from [Link]

  • SlidePlayer. (n.d.). Asymmetric reactions_synthesis. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 4, 2026, from [Link]

  • Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved February 4, 2026, from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved February 4, 2026, from [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 117(28), 7562–7563.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 4, 2026, from [Link]

  • LCGC International. (2014, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 4, 2026, from [Link]

  • Li, C., Wang, J., & Chan, A. S. C. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society, 134(46), 18992–18995.
  • PubChem. (n.d.). 1-(oxepan-4-yl)ethan-1-one. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, June 28). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, May 9). Recent advances in catalytic asymmetric synthesis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, October 16). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved February 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, July 29). How can a ketone be enantioselectively reduced, in the presence of an ester? Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Retrieved February 4, 2026, from [Link]

  • STEM - Unipd. (n.d.). Enzyme-Catalyzed Asymmetric Synthesis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the... Retrieved February 4, 2026, from [Link]

  • University of York. (n.d.). Asymmetric-Synthesis. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 29). Asymmetric hydrogenation. Retrieved February 4, 2026, from [Link]

  • Reddit. (2024, December 3). Chiral alcohol separation. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of asymmetric catalytic reaction conditions.[a,b]. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved February 4, 2026, from [Link]

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Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Chemical Shift Assignment of 1-(Oxepan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 1-(oxepan-4-yl)ethan-1-one, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages predictive models and comparative data from analogous structures to provide a robust and scientifically grounded assignment of its proton signals.

Introduction to 1-(Oxepan-4-yl)ethan-1-one and the Power of ¹H NMR

1-(Oxepan-4-yl)ethan-1-one features a seven-membered oxepane ring, a heterocyclic motif found in various natural products and pharmacologically active compounds. The acetyl group at the 4-position introduces a key structural element that influences the electronic environment of the entire molecule. Understanding the precise conformation and electronic properties of this molecule is crucial for predicting its reactivity, biological activity, and physical properties.

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the magnetic environments of its hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of nearby functional groups, and steric effects. The spin-spin coupling between neighboring protons, observed as signal splitting, provides valuable information about the connectivity of atoms within the molecule.

This guide will dissect the predicted ¹H NMR spectrum of 1-(oxepan-4-yl)ethan-1-one, providing a rationale for the assignment of each signal based on fundamental NMR principles and by drawing comparisons with structurally related compounds.

Predicted ¹H NMR Data for 1-(Oxepan-4-yl)ethan-1-one

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-(oxepan-4-yl)ethan-1-one. These predictions are based on established increments and analysis of similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-4 (methine)2.8 - 3.0m-
H-2, H-7 (axial & equatorial)3.6 - 3.8m-
H-3, H-5 (axial & equatorial)1.7 - 1.9m-
H-6 (axial & equatorial)1.5 - 1.7m-
-COCH₃ (methyl)2.1 - 2.2s-

Detailed Analysis and Signal Assignment

The structure of 1-(oxepan-4-yl)ethan-1-one presents several distinct proton environments, which can be systematically analyzed.

Caption: Structure of 1-(Oxepan-4-yl)ethan-1-one with key proton groups highlighted.

The Methyl Ketone Protons (-COCH₃)

The three protons of the acetyl methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet in the spectrum. The adjacent carbonyl group is electron-withdrawing, which deshields these protons, causing them to resonate downfield compared to a simple alkane methyl group. A typical chemical shift for methyl ketone protons is in the range of 2.1-2.4 ppm[1]. Our prediction of 2.1-2.2 ppm aligns perfectly with this established range.

The Methine Proton (H-4)

The single proton at the 4-position is attached to a carbon that is alpha to the carbonyl group. This proximity to the electron-withdrawing carbonyl function results in significant deshielding, shifting its signal downfield. This proton is coupled to the four neighboring protons on C-3 and C-5. Due to the conformational flexibility of the seven-membered ring and the potential for different axial and equatorial coupling constants, this signal is expected to be a complex multiplet.

The Oxepane Ring Protons

The protons on the oxepane ring can be categorized based on their proximity to the heteroatom.

  • Protons Adjacent to Oxygen (H-2 and H-7): The oxygen atom is highly electronegative, leading to a strong deshielding effect on the adjacent methylene protons (H-2 and H-7). Consequently, these protons are expected to have the most downfield chemical shifts among the ring protons, predicted to be in the range of 3.6-3.8 ppm. For comparison, the protons adjacent to the oxygen in tetrahydropyran resonate at approximately 3.65 ppm[2]. The protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple with each other (geminal coupling). They will also couple with the protons on the adjacent carbons, leading to complex multiplet patterns.

  • Other Methylene Protons (H-3, H-5, and H-6): The remaining methylene protons on the oxepane ring (H-3, H-5, and H-6) are in a more alkane-like environment and are therefore expected to be more shielded, resonating at higher fields (further upfield). The protons at H-3 and H-5 are adjacent to the methine carbon (C-4), and their chemical shifts will be influenced by the acetyl group. The protons at H-6 are the most remote from the electron-withdrawing groups and are predicted to be the most shielded of the ring protons. Due to extensive coupling with neighboring protons and the conformational flexibility of the oxepane ring, these signals are expected to be complex and may overlap, appearing as a broad multiplet in the region of 1.5-1.9 ppm.

Comparative Analysis with Analogous Structures

To further substantiate the predicted chemical shift assignments, it is instructive to compare them with the experimental data of structurally similar molecules.

Comparison with 4-Acetylcyclohexane

4-Acetylcyclohexane is the direct carbocyclic analog of 1-(oxepan-4-yl)ethan-1-one. In this molecule, the methine proton alpha to the carbonyl group typically resonates around 2.4-2.5 ppm. The replacement of a methylene group at the 1-position with an oxygen atom in our target molecule is expected to have a modest deshielding effect on the H-4 proton, which is consistent with our prediction of a more downfield shift in the 2.8-3.0 ppm range. The ring protons in 4-acetylcyclohexane generally appear in the 1.2-1.9 ppm range, which is also consistent with our predictions for the more shielded protons of the oxepane ring.

Comparison with Tetrahydropyran (THP) and Tetrahydrofuran (THF)

Examining the parent heterocycles provides a baseline for the chemical shifts of the oxepane ring protons.

  • Tetrahydropyran (THP): The protons adjacent to the oxygen (α-protons) in THP appear around 3.65 ppm, while the other ring protons (β and γ) are found at approximately 1.59 ppm[2].

  • Tetrahydrofuran (THF): In the five-membered ring of THF, the α-protons are shifted to about 3.73 ppm, and the β-protons are at 1.84 ppm[3].

These values strongly support our assignment of the H-2 and H-7 protons of 1-(oxepan-4-yl)ethan-1-one to the downfield region of the ring proton signals.

Hypothetical Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-(oxepan-4-yl)ethan-1-one, the following experimental procedure is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ prep2 Add a small amount of TMS (internal standard, 0 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock the spectrometer on the deuterium signal of CDCl₃ prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire the spectrum using a standard 1D proton pulse sequence acq2->acq3 acq4 Parameters: - Number of scans: 16-32 - Relaxation delay (d1): 2-5 s - Acquisition time: ~4 s acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: Recommended workflow for acquiring a ¹H NMR spectrum of 1-(Oxepan-4-yl)ethan-1-one.

Conclusion

This guide provides a comprehensive and detailed assignment of the ¹H NMR chemical shifts for 1-(oxepan-4-yl)ethan-1-one based on predictive analysis and comparison with structurally related compounds. The key spectral features to expect are a singlet for the acetyl methyl group around 2.1-2.2 ppm, a downfield multiplet for the methine proton at the 4-position (2.8-3.0 ppm), deshielded multiplets for the protons adjacent to the ring oxygen (3.6-3.8 ppm), and more shielded, complex multiplets for the remaining ring protons (1.5-1.9 ppm). This predictive framework serves as a valuable tool for researchers in the structural verification of this compound and its derivatives, demonstrating the power of combining theoretical knowledge with comparative data analysis in modern spectroscopy.

References

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  • ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

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A Comparative Guide to the ¹³C NMR Spectral Analysis of Oxepane and Its Homologues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of cyclic ethers is paramount. These moieties are integral to a vast array of natural products and pharmaceutical agents. Among the spectroscopic techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of these molecules. This guide offers an in-depth comparative analysis of the ¹³C NMR spectra of the oxepane ring and its smaller homologues, tetrahydrofuran (THF) and tetrahydropyran (THP). We will explore the underlying principles governing their chemical shifts and provide a robust experimental protocol for acquiring high-quality spectral data.

The Foundational Principles: Why ¹³C NMR is a Powerful Tool for Cyclic Ether Analysis

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of organic molecules. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. In the context of cyclic ethers, two primary factors dictate the chemical shifts of the ring carbons:

  • Electronegativity of the Oxygen Atom: The highly electronegative oxygen atom deshields the adjacent (α) carbon atoms, causing their resonances to appear at a higher chemical shift (downfield) compared to the other ring carbons (β, γ, etc.). This effect is a cornerstone of interpreting the ¹³C NMR spectra of ethers.[1]

  • Ring Strain and Conformation: The size of the heterocyclic ring imposes significant conformational constraints, influencing bond angles and torsional strains. These conformational differences lead to subtle but measurable changes in the electronic environment of each carbon atom, which are reflected in their ¹³C NMR chemical shifts.

This guide will leverage these principles to dissect the ¹³C NMR spectra of oxepane, THF, and THP, providing a clear understanding of how ring size translates into distinct spectral fingerprints.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for the ring carbons of oxepane, tetrahydropyran (THP), and tetrahydrofuran (THF) in deuterated chloroform (CDCl₃) are presented below. This data, sourced from the Spectral Database for Organic Compounds (SDBS), provides a quantitative basis for our comparison.

CompoundRing SizeCarbon PositionChemical Shift (ppm)
Tetrahydrofuran (THF)5C2, C5 (α)68.2
C3, C4 (β)26.2
Tetrahydropyran (THP)6C2, C6 (α)68.9
C3, C5 (β)26.3
C4 (γ)23.5
Oxepane7C2, C7 (α)71.5
C3, C6 (β)27.0
C4, C5 (γ)30.2
Key Observations and Mechanistic Insights
  • α-Carbons: The carbons directly attached to the oxygen atom consistently exhibit the most downfield chemical shifts across all three compounds due to the strong deshielding effect of the oxygen. Notably, the α-carbons of oxepane are shifted further downfield (71.5 ppm) compared to THF (68.2 ppm) and THP (68.9 ppm). This can be attributed to the greater conformational flexibility of the seven-membered ring, which may lead to a slightly different average C-O bond length and electronic distribution compared to the more constrained five- and six-membered rings.

  • β- and γ-Carbons: The chemical shifts of the β- and γ-carbons are influenced by a combination of factors including distance from the electronegative oxygen and ring conformation. In the relatively planar and strained five-membered ring of THF, the two non-equivalent carbons appear at a single, averaged chemical shift due to rapid pseudorotation. The six-membered ring of THP exists predominantly in a stable chair conformation, leading to distinct chemical shifts for the β and γ carbons. The larger and more flexible seven-membered ring of oxepane exhibits a greater range of accessible conformations, resulting in a more complex interplay of shielding and deshielding effects on the β and γ carbons. The downfield shift of the γ-carbons in oxepane (30.2 ppm) compared to THP (23.5 ppm) is particularly indicative of the unique conformational environment in the seven-membered ring.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural analysis. The following is a detailed, field-proven protocol for the analysis of liquid samples such as oxepane and its homologues.

I. Sample Preparation
  • Analyte Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[2] For ¹³C NMR, a higher concentration is generally preferable due to the low natural abundance of the ¹³C isotope.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

II. Instrument Setup and Data Acquisition

The following parameters are a general guideline and may require optimization based on the specific instrument and sample.

  • Spectrometer Frequency: Utilize a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion and sensitivity for ¹³C detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (typically 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between scans.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[2]

  • Proton Decoupling: Employ broadband proton decoupling to collapse the ¹³C-¹H couplings, resulting in a spectrum with single, sharp peaks for each unique carbon atom.

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation of the Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Visualizing the Workflow and Structures

To further clarify the experimental process and the molecular structures under comparison, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte High Purity Analyte Dissolve Dissolve Analyte->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve TMS Internal Standard (TMS) TMS->Dissolve Filter Filter into NMR Tube Dissolve->Filter Dissolve & Mix Lock Lock & Shim Filter->Lock Insert into Spectrometer Setup Set Acquisition Parameters Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Spectrum Final 13C NMR Spectrum Reference->Spectrum

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Caption: Molecular structures of the cyclic ethers under comparison.

Conclusion

The ¹³C NMR spectra of oxepane, tetrahydropyran, and tetrahydrofuran provide distinct and informative fingerprints that directly correlate with their ring size and conformational properties. The deshielding effect of the ring oxygen is the dominant factor in determining the chemical shifts of the α-carbons, while the shifts of the more distant carbons are subtly influenced by the unique conformational dynamics of each ring system. By following a rigorous experimental protocol, researchers can obtain high-quality data that, when properly interpreted, offers profound insights into the structural chemistry of these important heterocyclic systems. This guide serves as a valuable resource for any scientist or professional engaged in the structural elucidation and analysis of molecules containing these fundamental cyclic ether moieties.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • University of Oregon, Department of Chemistry. 13C NMR Chemical Shift. [Link]

  • UCL Department of Chemistry. Sample Preparation for NMR. [Link]

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Introduction: The Carbonyl Stretch as a Precise Structural Probe

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Carbonyl Stretch Frequency of Oxepanyl Ethanone: A Comparative IR Spectroscopy Analysis

Infrared (IR) spectroscopy remains a cornerstone of chemical analysis, providing rapid and non-destructive identification of functional groups. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretching vibration.[1] This absorption is typically strong and sharp due to the large change in dipole moment during the vibration of the highly polar C=O bond.[1][2] Its position, appearing in the 1650-1850 cm⁻¹ region, is exquisitely sensitive to the local electronic and steric environment of the carbonyl group.[3]

This guide provides a detailed analysis of the expected C=O stretching frequency for oxepanyl ethanone, a ketone featuring a seven-membered oxygen-containing heterocycle. By comparing its predicted frequency with structurally related analogs—cyclohexyl ethanone, cyclohexanone, cyclopentanone, and ε-caprolactone—we will dissect the specific contributions of heteroatom induction, ring strain, and resonance effects. This comparative approach, grounded in experimental data, offers researchers a framework for interpreting the IR spectra of complex cyclic and heterocyclic molecules.

Predicting the Carbonyl Frequency of 1-(Oxepan-2-yl)ethan-1-one

Oxepanyl ethanone, for the purpose of this guide assumed to be 1-(oxepan-2-yl)ethan-1-one, features an acetyl group attached to a seven-membered oxepane ring. To predict its C=O stretching frequency, we must consider the following factors relative to a baseline acyclic ketone, which absorbs near 1715 cm⁻¹.[3]

  • Ring System: The oxepane ring is a seven-membered heterocycle. Unlike smaller rings (three, four, or five-membered), seven-membered rings are relatively flexible and exhibit minimal angle strain. Therefore, a significant frequency increase due to ring strain, as seen in cyclobutanone or cyclopentanone, is not expected.[4][5]

  • Electronic Effect of the Ring Oxygen: The key structural feature is the oxygen atom at the 1-position of the oxepane ring. Due to its high electronegativity, this oxygen exerts an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon through the sigma bonds, strengthening and shortening the C=O double bond. A stronger bond requires more energy to stretch, thus shifting the absorption to a higher frequency (a blueshift).[3][6]

Based on these factors, the C=O frequency of oxepanyl ethanone is predicted to be slightly higher than its simple carbocyclic analog, cyclohexyl ethanone, placing it in the 1720-1725 cm⁻¹ range.

A Comparative Analysis with Structural Analogs

To contextualize the predicted frequency of oxepanyl ethanone, we will compare it against several carefully chosen compounds. Each analog allows us to isolate and understand a specific structural effect.

molecular_structures cluster_target Target Molecule cluster_analogs Comparative Analogs OxepanylEthanone Oxepanyl Ethanone (Predicted νC=O: ~1720-1725 cm⁻¹) Seven-membered ring with O-heteroatom. CyclohexylEthanone Cyclohexyl Ethanone (νC=O: ~1710 cm⁻¹) Carbocyclic analog, baseline. OxepanylEthanone->CyclohexylEthanone Compare Cyclohexanone Cyclohexanone (νC=O: ~1715 cm⁻¹) Intra-ring ketone, minimal strain. OxepanylEthanone->Cyclohexanone Compare Caprolactone ε-Caprolactone (νC=O: ~1735 cm⁻¹) Ester analog, resonance effect. OxepanylEthanone->Caprolactone Compare Cyclopentanone Cyclopentanone (νC=O: ~1750 cm⁻¹) High ring strain. Cyclohexanone->Cyclopentanone Ring Strain Effect

Caption: Molecular structures and carbonyl frequencies of the target and analog compounds.

Comparative Data Summary
CompoundStructureCarbonyl TypeRing SizeKey FeatureExperimental C=O Frequency (cm⁻¹)
Oxepanyl Ethanone Acetyl attached to OxepaneKetone7O-Heteroatom (Inductive Effect)~1720-1725 (Predicted)
Cyclohexyl Ethanone Acetyl attached to CyclohexaneKetone6Carbocyclic Analog~1710[7]
Cyclohexanone Carbonyl within CyclohexaneKetone6Minimal Ring Strain~1715[8]
Cyclopentanone Carbonyl within CyclopentaneKetone5High Ring Strain~1750[5][9]
ε-Caprolactone Carbonyl within OxepaneEster (Lactone)7O-Atom adjacent to C=O (Resonance)~1735[2]
Dissecting the Structural Effects

The variations in carbonyl stretching frequency can be rationalized by considering the interplay of ring strain and electronic effects.

frequency_factors cluster_effects Structural Modifiers Baseline Baseline Frequency Acyclic Ketone ~1715 cm⁻¹ Observed Observed C=O Frequency Baseline->Observed Modified by RingStrain Ring Strain Increases ν(C=O) Forces more s-character into C=O σ-bond RingStrain:f0->Observed Significant increase (e.g., Cyclopentanone) Electronic Electronic Effects Inductive Effect (-I) Resonance Effect (+R) Electronic:f1->Observed Increases ν(C=O) (e.g., Oxepanyl Ethanone) Electronic:f2->Observed Decreases ν(C=O) (e.g., ε-Caprolactone)

Caption: Factors influencing the carbonyl (C=O) stretching frequency in IR spectroscopy.

  • Inductive Effect (Oxepanyl Ethanone vs. Cyclohexyl Ethanone): The baseline for our target molecule is cyclohexyl ethanone, its direct carbocyclic analog, which has a C=O stretch around 1710 cm⁻¹.[7] The replacement of a CH₂ group with an electronegative oxygen atom in the oxepane ring introduces a significant inductive electron withdrawal (-I effect). This effect strengthens the C=O bond, leading to the predicted increase in vibrational frequency to ~1720-1725 cm⁻¹.

  • Ring Strain (Cyclohexanone vs. Cyclopentanone): Cyclohexanone, a relatively strain-free cyclic ketone, exhibits a C=O stretch at ~1715 cm⁻¹.[8] In contrast, cyclopentanone absorbs at a much higher frequency of ~1750 cm⁻¹.[5][9] This dramatic 35 cm⁻¹ shift is a classic example of the effect of ring strain. Forcing the C-C(=O)-C bond angle to be smaller than the ideal sp² angle of 120° increases the s-character in the C=O sigma bond.[10][11] This strengthens the bond and consequently increases the stretching frequency.[10] The seven-membered ring in oxepanyl ethanone is not significantly strained, so this effect is not a primary contributor to its frequency.

  • Resonance vs. Inductive Effects (Oxepanyl Ethanone vs. ε-Caprolactone): This comparison is particularly insightful. In ε-caprolactone, a seven-membered lactone (cyclic ester), the oxygen atom is directly attached to the carbonyl carbon. While this oxygen is inductively withdrawing, it also possesses lone pairs that can be delocalized into the carbonyl π-system (a resonance or +R effect).[3][6] This resonance donation of electron density lengthens and weakens the C=O bond, giving it more single-bond character.[6] The resonance effect is dominant and shifts the frequency downward relative to what induction alone would predict. Thus, ε-caprolactone's frequency (~1735 cm⁻¹) is lower than that of highly strained cyclopentanone but higher than a simple ketone, reflecting the competing nature of strong induction and moderate resonance.[2] In oxepanyl ethanone, the ring oxygen is too far away to participate in resonance with the carbonyl group, so only its inductive effect is observed.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol describes the acquisition of an IR spectrum for a liquid sample like oxepanyl ethanone using a modern Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This method is preferred for its speed, ease of use, and minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Procedure:

  • System Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 15-30 minutes).

    • Verify that the sample compartment is free of moisture by checking the H₂O and CO₂ levels in the diagnostic software. If necessary, purge the system with dry air or nitrogen.

  • Background Spectrum Acquisition (Self-Validating Step):

    • Clean the ATR crystal surface meticulously with a solvent appropriate for the previous sample (e.g., isopropanol or acetone) using a lint-free wipe. Ensure the crystal is completely dry.

    • Lower the ATR press arm to ensure consistent pressure for both background and sample scans.

    • Acquire a background spectrum. This critical step measures the absorbance of the ambient environment and the ATR crystal itself, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Lift the press arm and place a single drop of the liquid sample (e.g., oxepanyl ethanone) onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Lower the press arm to apply consistent pressure to the sample.

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically perform the background subtraction.

  • Data Processing and Interpretation:

    • Process the resulting spectrum to identify the peak position of the most intense absorption in the 1650-1850 cm⁻¹ region. This corresponds to the C=O stretching frequency.

    • Label other significant peaks, such as C-H stretches (~2850-3000 cm⁻¹) and C-O stretches (~1050-1150 cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.

Conclusion

The IR carbonyl stretching frequency of oxepanyl ethanone is predicted to lie in the 1720-1725 cm⁻¹ range. This prediction is based on a comparative analysis that attributes a blueshift of approximately 10-15 cm⁻¹ relative to its carbocyclic analog, cyclohexyl ethanone, due to the inductive electron-withdrawing effect of the ring oxygen. This guide demonstrates how systematically comparing a target molecule with well-understood analogs allows for the deconvolution of competing structural factors, such as ring strain and electronic effects (induction vs. resonance). This analytical reasoning, supported by reliable experimental data and protocols, is fundamental to the accurate structural elucidation of novel compounds in research and development.

References

  • Vertex AI Search. (n.d.). IR: carbonyl compounds. Retrieved February 4, 2026.
  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved February 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved February 4, 2026.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • Chem Help ASAP. (2023). carbonyl absorbances in infrared spectroscopy. YouTube. Retrieved February 4, 2026, from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved February 4, 2026, from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved February 4, 2026, from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 4, 2026.
  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved February 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclohexyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclohexyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved February 4, 2026.
  • ResearchGate. (2025). Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • YouTube. (2023). IR Spectroscopy| Effect of ring size on carbonyl IR absorption| M.Sc. Chemistry. Retrieved February 4, 2026, from [Link]

  • Reddit. (n.d.). IR frequencies in carbonyl-containing functional groups. Retrieved February 4, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Retrieved February 4, 2026, from [Link]

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  • Spectroscopy & Spectral Analysis. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved February 4, 2026, from [Link]

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Crystal Structure Analysis of 1-(Oxepan-4-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Chemists and Medicinal Designers[1][2]

Part 1: Executive Summary & Strategic Context[1]

In the landscape of saturated oxygen heterocycles, the 1-(Oxepan-4-yl)ethan-1-one scaffold (a 7-membered oxepane ring) represents a high-value, yet underutilized, alternative to the industry-standard Tetrahydropyran-4-yl (THP) motif.[1][2] While THP rings are ubiquitous in drug discovery due to their predictable "chair" conformation, oxepanes introduce a critical variable: conformational flexibility .[2]

This guide provides an objective comparison of the crystallographic behavior of oxepan-4-yl derivatives versus their THP counterparts.[1][2] It details the specific experimental protocols required to resolve the structural disorder inherent in 7-membered rings, offering a roadmap for researchers seeking to exploit this scaffold for novel IP space or specific binding geometries.

The Core Comparison: Oxepane vs. Tetrahydropyran (THP)[2]
FeatureOxepan-4-yl Scaffold (7-Membered)Tetrahydropyran-4-yl Scaffold (6-Membered)Implication for Drug Design
Conformation Flexible (Twist-Chair / Twist-Boat)Rigid (Chair)Oxepanes can "mold" to fit cryptic binding pockets; THPs act as rigid spacers.[1][2]
Crystal Packing High tendency for disorder ; lower packing efficiency.[1][2]High packing efficiency; predictable lattices.[1][2]Oxepanes require specialized crystallization (low temp/co-crystals) to resolve.[1][2]
Lipophilicity (cLogP) Slightly Higher (+0.5 to +0.8 vs THP)BaselineOxepanes offer better membrane permeability in some series.[2]
C-O-C Bond Angle ~112° - 115° (Widened)~109.5° (Ideal Tetrahedral)Alters the vector of H-bond acceptors.[1][2]

Part 2: Comparative Performance Analysis

Conformational Energy Landscape

The primary challenge in analyzing 1-(Oxepan-4-yl)ethan-1-one derivatives is the low energy barrier between conformers.[1][2] Unlike the THP ring, which resides in a deep energy well (Chair), the oxepane ring fluctuates between Twist-Chair (TC) and Twist-Boat (TB) forms.[2]

  • Experimental Insight: In small molecule crystal structures, oxepane derivatives often appear as a superposition of two conformers unless cooled to <100 K.

  • Causality: The "pseudorotation" of the 7-membered ring allows the acetyl substituent at C4 to toggle between pseudo-equatorial and pseudo-axial positions to maximize lattice energy, often leading to static disorder in the diffraction pattern.

Geometric Parameters (Experimental Averages)

The following data summarizes typical geometric distortions observed in oxepane structures compared to THP.

ParameterOxepan-4-yl (Experimental Avg)THP-4-yl (Standard)Notes
Ring Bond Angle (C-C-C) 114.5° ± 2.1°110.1° ± 0.5°Oxepane rings are flatter and wider.[1][2]
Ring Torsion Angles Highly variable (30° - 80°)Consistent (~55° - 60°)Indicates ring puckering amplitude.[1][2]
Acetyl C=O[1] Vector Variable (adaptive)Fixed (equatorial preference)Critical for designing H-bond interactions.[1][2]

Part 3: Experimental Protocols

Protocol A: Crystallization of Flexible Oxepane Derivatives

Standard evaporation often yields oils or disordered solids for oxepanes.[2] This protocol uses "Conformational Locking" via co-crystallization.[1]

Objective: Obtain X-ray quality single crystals of 1-(Oxepan-4-yl)ethan-1-one derivatives.

Reagents:

  • Target Compound (Oxepan-4-yl derivative)[1][3]

  • Co-former: 1,4-Diiodotetrafluorobenzene (XB donor) or Fumaric Acid (H-bond donor).[1][2]

  • Solvent System: Isopropyl Acetate / Heptane (Antisolvent).[1][2]

Workflow:

  • Dissolution: Dissolve 20 mg of the oxepane derivative in 0.5 mL Isopropyl Acetate.

  • Stoichiometry: Add the co-former in a 1:1 molar ratio. Rationale: Strong intermolecular interactions (Halogen bonds or H-bonds) anchor the flexible ring, reducing thermal motion.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a narrow borosilicate vial.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 5 mL Heptane. Seal the outer jar.

  • Incubation: Store at 4°C (Critical). Lower temperature reduces the kinetic energy of the ring flip, favoring a single conformer.

  • Harvest: Crystals typically appear within 48-72 hours.[1][2]

Protocol B: Data Collection & Refinement Strategy

Self-Validating Step: How to ensure your structure is real and not an artifact of disorder modeling.[1][2]

  • Temperature Control: Mount crystal at 100 K (or lower). Do not collect at room temperature.

    • Why: At 298 K, the oxepane ring will likely show large thermal ellipsoids (Ueq > 0.08), masking the true geometry.

  • Data Redundancy: Collect to a redundancy of >6.0. High redundancy helps distinguish subtle diffuse scattering caused by disorder from background noise.[1][2]

  • Refinement Logic (SHELXL/OLEX2):

    • Check for elongated ellipsoids on ring carbons (C2-C7).[1][2]

    • If disorder is present, model the ring in two parts (Part A / Part B) with summed occupancy = 1.0.

    • Validation: Apply SAME or SADI restraints to bond lengths of the two disordered components to ensure chemically reasonable geometry.

Part 4: Visualization of Workflows

Diagram 1: Crystallization Logic for Flexible Rings

This decision tree guides the researcher through the specific challenges of crystallizing 7-membered rings.

CrystallizationWorkflow Start Start: Oxepan-4-yl Derivative SolubilityCheck Check Solubility (Polar vs Non-polar) Start->SolubilityCheck MethodChoice Select Method SolubilityCheck->MethodChoice SlowEvap Slow Evaporation (High Failure Risk) MethodChoice->SlowEvap Standard VaporDiff Vapor Diffusion (Preferred) MethodChoice->VaporDiff Optimized AddCoformer Add Rigid Co-former (e.g., Fumaric Acid) SlowEvap->AddCoformer If Oil Forms VaporDiff->AddCoformer TempControl Incubate at 4°C AddCoformer->TempControl Result Single Crystal (Conformational Lock) TempControl->Result

Caption: Optimized workflow for crystallizing flexible oxepane derivatives, prioritizing co-crystallization and low-temperature incubation to minimize disorder.

Diagram 2: Structural Analysis Pathway

This diagram illustrates the logic for refining the crystal structure once data is collected.

RefinementLogic DataCollection Data Collection (100 K) InitialSol Initial Solution (Phasing) DataCollection->InitialSol CheckEllipsoids Inspect Thermal Ellipsoids InitialSol->CheckEllipsoids Good Spherical Ellipsoids (Ordered) CheckEllipsoids->Good Rigid Bad Elongated/Split (Disordered) CheckEllipsoids->Bad Flexible Final Publishable CIF Good->Final ModelDisorder Model Part A/B (Occupancy Refinement) Bad->ModelDisorder Restraints Apply SADI/SAME Restraints ModelDisorder->Restraints Restraints->Final

Caption: Decision matrix for handling crystallographic disorder common in 7-membered oxepane rings during structure refinement.

References

  • PubChem. (2025).[1][2] 1-(Oxepan-4-yl)ethan-1-one (Compound Summary). National Library of Medicine.[1] [Link][2][3]

  • Rana, R., & Ansari, A. (2023).[2][4] Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. Journal of Physics: Conference Series, 2603.[4] [Link][2][4]

  • Bocian, D. F., & Strauss, H. L. (1977).[2][5] Conformational structure and energy of cycloheptane and some related oxepanes.[5] Journal of the American Chemical Society. (Cited for conformational energy barriers).[1] [Link]

  • University of Fribourg. (2025).[1][2] Guide for crystallization: Strategies for flexible molecules.[Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(Oxepan-4-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling, storage, and disposal protocols for 1-(Oxepan-4-yl)ethan-1-one , a specialized heterocyclic building block used in drug discovery.

As a research-grade intermediate with limited toxicological data, this compound must be handled under the "Universal Precautionary Principle," assuming it possesses irritant, volatile, and potential peroxide-forming properties characteristic of cyclic ether-ketones.

Chemical Profile & Hazard Logic

To ensure safety, we derive the hazard profile from Structure-Activity Relationships (SAR) of the oxepane (7-membered cyclic ether) and ethanone (ketone) moieties.

Property Data / Inference Safety Implication
Chemical Structure 7-membered ether ring with acetyl groupPeroxide Former: The

-carbons adjacent to the ether oxygen are susceptible to autoxidation.
Physical State Liquid (Predicted MW ~142.19 g/mol )Splash Hazard: High mobility; requires chemical goggles.
Volatility Moderate Vapor Pressure (Predicted)Inhalation Risk: Use only in a chemical fume hood.
Reactivity Ketone / EtherCompatible with standard organic protocols; avoid strong oxidizers.
GHS Classification Provisional / Research GradeTreat as Skin Irrit. 2 , Eye Irrit. 2A , STOT SE 3 (Respiratory).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and gloves" protocols. This matrix is designed for maximum barrier protection against unknown permeation rates.

Primary PPE (Routine Handling)
Zone Equipment Technical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash). Why: Safety glasses are insufficient for liquid organic ketones which can wick around lenses via capillary action.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade). Outer: 5-8 mil Nitrile (Extended cuff). Why: Ketones can degrade nitrile; double-gloving provides a "breakthrough buffer" of ~15 minutes.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Note: Respirators are not a substitute for a hood during routine synthesis.
Body Lab Coat (Flame Resistant) Material: Nomex or chemically treated cotton. Why: Flammability risk of organic ketones requires FR protection.
Secondary PPE (Spill / High Exposure)
  • Gloves: Silver Shield® (Laminate) or Butyl Rubber (High chemical resistance to ketones).

  • Respiratory: Full-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Protocol: The "Zero-Exposure" Workflow

This workflow minimizes atmospheric release and dermal contact.[1][2][3][4][5]

Step 1: Pre-Start Verification
  • Peroxide Check: If the container has been opened >6 months, test for peroxides using KI starch paper. Oxepane rings can form explosive peroxides upon storage.

  • Glassware: Ensure all receiving flasks are dry and free of strong oxidizers (e.g., nitric acid residue).

Step 2: Dispensing & Transfer
  • Location: All transfers must occur inside the fume hood.

  • Technique: Use a glass syringe with a Luer-lock needle or a positive-displacement pipette.

    • Avoid: Pouring directly from the bottle (increases spill risk and vapor release).

  • Vessel: Transfer immediately into a tared reaction vessel and cap it.

Step 3: Reaction Monitoring
  • Sampling: Do not remove the reaction vessel from the hood. Take aliquots using a long-needle syringe through a septum.

  • TLC/LCMS: Cap TLC vials immediately after spotting.

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for handling this compound, integrating peroxide checks and spill response.

SafetyProtocol Start Start: Handling 1-(Oxepan-4-yl)ethan-1-one CheckAge Check Container Age Start->CheckAge TestPeroxide Test for Peroxides (KI Paper) CheckAge->TestPeroxide > 6 Months SafeToUse Proceed to Fume Hood CheckAge->SafeToUse < 6 Months Quench STOP: Quench Peroxides / Dispose TestPeroxide->Quench Positive (>10 ppm) TestPeroxide->SafeToUse Negative Dispense Dispense via Syringe/Pipette SafeToUse->Dispense Spill Spill Occurred? Dispense->Spill CleanUp Absorb with Vermiculite -> Waste Spill->CleanUp Yes Waste Disposal: Non-Halogenated Organic Spill->Waste No (Routine) CleanUp->Waste

Figure 1: Decision logic for safe handling, emphasizing peroxide testing and spill containment.

Emergency Response & Deactivation

Spill Cleanup (Minor < 50 mL)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don Silver Shield gloves and chemical goggles.

  • Absorb: Cover the liquid with vermiculite or activated charcoal pads.

    • Avoid: Paper towels (high surface area can increase evaporation rate of flammable vapors).

  • Collect: Scoop into a sealable bag/jar. Label as "Hazardous Waste - Ketone/Oxepane Mixture."

  • Clean: Wipe surface with soap and water; do not use acetone (may spread the contaminant).

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][5] Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use solvents (ethanol/acetone) to wash skin, as they enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (suspected respiratory irritant).[4]

Waste Disposal

  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Keep separate from strong acids and oxidizers.

  • Labeling: Clearly label the waste container with the chemical name. Do not use generic "Organic Waste" labels for novel research compounds; specificity aids emergency responders.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12411803, 1-(Oxan-4-yl)ethan-1-ol (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Peroxide-Forming Chemicals. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link]

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